Balapiravir
Description
Balapiravir has been used in trials studying the treatment of Dengue and Hepatitis C, Chronic.
This compound is an orally administered prodrug with activity against the hepatitis C virus (HCV). This compound is a tri-isobutyrate ester prodrug of R1479, a nucleoside analogue inhibitor of HCV RNA-dependent RNA polymerase.
This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 2 investigational indications.
a prodrug of R1479; structure in first source
See also: this compound Hydrochloride (active moiety of).
Properties
IUPAC Name |
[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-2-azido-3,4-bis(2-methylpropanoyloxy)oxolan-2-yl]methyl 2-methylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N6O8/c1-10(2)17(28)32-9-21(25-26-23)15(34-19(30)12(5)6)14(33-18(29)11(3)4)16(35-21)27-8-7-13(22)24-20(27)31/h7-8,10-12,14-16H,9H2,1-6H3,(H2,22,24,31)/t14-,15+,16-,21-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKXWOLCNTHXCLF-DXEZIKHYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)OCC1(C(C(C(O1)N2C=CC(=NC2=O)N)OC(=O)C(C)C)OC(=O)C(C)C)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C(=O)OC[C@@]1([C@H]([C@H]([C@@H](O1)N2C=CC(=NC2=O)N)OC(=O)C(C)C)OC(=O)C(C)C)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N6O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40219098 | |
| Record name | Balapiravir | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40219098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
494.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
690270-29-2 | |
| Record name | Balapiravir | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=690270-29-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Balapiravir | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12283 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Balapiravir | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40219098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BALAPIRAVIR | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VOT0LP7I9K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Rise and Fall of Balapiravir: A Technical History of an HCV Polymerase Inhibitor
An In-depth Guide for Researchers and Drug Development Professionals
Executive Summary
Balapiravir (RG1626), an orally administered prodrug of the nucleoside analogue 4'-azidocytidine (R1479), was a promising direct-acting antiviral agent developed for the treatment of chronic Hepatitis C Virus (HCV) infection. By targeting the essential viral RNA-dependent RNA polymerase (RdRp), NS5B, this compound demonstrated potent antiviral activity in preclinical studies and early clinical trials, offering hope for improved sustained virologic response (SVR) rates over the then-standard of care, pegylated interferon-alfa-2a and ribavirin. However, its development was ultimately halted in late-stage clinical trials due to an unfavorable risk-benefit profile, primarily driven by significant dose-dependent hematological toxicity. This technical guide provides a comprehensive history of the discovery, mechanism of action, preclinical and clinical development, and the eventual discontinuation of this compound for HCV, presenting key quantitative data, detailed experimental methodologies, and visual workflows to inform the scientific community.
Discovery and Rationale
The discovery of this compound was rooted in the search for potent and specific inhibitors of the HCV NS5B polymerase, an enzyme critical for the replication of the viral RNA genome. The parent nucleoside analogue, 4'-azidocytidine (R1479), was identified as a potent inhibitor of HCV replication in vitro.[1][2] To enhance its oral bioavailability, a tri-isobutyl ester prodrug strategy was employed, leading to the creation of this compound (R1626).[2] This approach was designed to facilitate absorption from the gastrointestinal tract, after which the ester groups would be cleaved by endogenous esterases to release the active compound, R1479, into circulation.[2]
Mechanism of Action
This compound exerts its antiviral effect through a multi-step intracellular process that culminates in the termination of HCV RNA replication.
-
Prodrug Conversion: Following oral administration, this compound is absorbed and rapidly converted to its active nucleoside form, R1479, through the action of cellular esterases.[2][3]
-
Intracellular Phosphorylation: R1479 is subsequently phosphorylated by host cell kinases to its active 5'-triphosphate metabolite, R1479-TP.[3]
-
NS5B Polymerase Inhibition: R1479-TP acts as a competitive inhibitor of the natural nucleotide cytidine triphosphate (CTP) for incorporation into the nascent HCV RNA strand by the NS5B polymerase.[3]
-
Chain Termination: Once incorporated, the 4'-azido group on the ribose sugar of R1479 prevents the formation of the subsequent phosphodiester bond, leading to immediate termination of RNA chain elongation and halting viral replication.[3]
dot graph "Mechanism_of_Action" { rankdir="LR"; node [shape=box, style="filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
// Node Definitions this compound [label="this compound (R1626)\n(Oral Prodrug)", fillcolor="#F1F3F4"]; R1479 [label="R1479\n(4'-azidocytidine)", fillcolor="#F1F3F4"]; R1479_TP [label="R1479-Triphosphate\n(Active Metabolite)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; HCV_RNA [label="Nascent HCV RNA Chain", fillcolor="#FBBC05", fontcolor="#202124"]; Termination [label="RNA Chain Termination\n(Replication Halted)", fillcolor="#34A853", fontcolor="#FFFFFF"]; NS5B [label="HCV NS5B Polymerase", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edge Definitions this compound -> R1479 [label=" Esterase\nCleavage "]; R1479 -> R1479_TP [label=" Host Kinase\nPhosphorylation "]; R1479_TP -> NS5B [label=" Competitive\nInhibition "]; NS5B -> HCV_RNA [label=" RNA Elongation "]; HCV_RNA -> Termination [label=" Incorporation of R1479-TP ", color="#EA4335"]; }
Caption: Mechanism of action of this compound.
Preclinical Development
The preclinical evaluation of this compound's active form, R1479, established its potent and specific anti-HCV activity.
In Vitro Efficacy
Key in vitro studies were conducted using the HCV subgenomic replicon system, a standard tool for evaluating HCV inhibitors.
| Parameter | Value | Assay System | Reference |
| IC50 of R1479 | 1.28 µM | HCV subgenomic replicon (luciferase reporter) | [3] |
| Ki of R1479-TP | 40 nM | Recombinant HCV NS5B Polymerase Assay | [3] |
| Cell Viability | No effect up to 2 mM | Huh-7 cells | [3] |
Table 1: Preclinical In Vitro Activity of R1479
Experimental Protocols
HCV Subgenomic Replicon Assay:
-
Cell Line: Human hepatoma Huh-7 cells stably expressing an HCV subgenomic replicon, typically containing a reporter gene such as luciferase.
-
Methodology: Cells were incubated with various concentrations of R1479 for a defined period (e.g., 72 hours). The level of HCV RNA replication was quantified by measuring the activity of the reporter enzyme (luciferase). Cell viability was concurrently assessed using assays such as the MTT assay to ensure that the observed reduction in replication was not due to cytotoxicity. The IC50 value, the concentration of the compound that inhibits 50% of viral replication, was then calculated.[3]
NS5B Polymerase Inhibition Assay:
-
Enzyme: Recombinant HCV NS5B polymerase expressed and purified from bacterial or insect cell systems.
-
Methodology: The assay measures the incorporation of a radiolabeled or fluorescently tagged nucleotide triphosphate into an RNA template by the NS5B enzyme. R1479-TP was added in increasing concentrations to determine its inhibitory effect on RNA synthesis. To determine the mechanism of inhibition, the assay was performed with varying concentrations of the natural substrate (CTP) to assess competition. The inhibition constant (Ki) was calculated from these competition experiments.[3]
Clinical Development
This compound progressed into clinical trials based on its promising preclinical profile. The clinical development pathway involved monotherapy and combination therapy studies.
// Node Definitions Preclinical [label="Preclinical Studies\n(In Vitro Efficacy & Safety)", fillcolor="#F1F3F4"]; Phase1b [label="Phase 1b Monotherapy Trial\n(14 days, Dose Escalation)", fillcolor="#FBBC05"]; Phase2a [label="Phase 2a Combination Trial\n(4 weeks, + PEG-IFN/RBV)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Phase2_Main [label="Phase 2 Main Trial (NCT00517439)\n(Triple Therapy, Dose Ranging)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Termination [label="Development Halted\n(Unfavorable Risk/Benefit)", shape=diamond, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edge Definitions Preclinical -> Phase1b [label=" Promising Activity "]; Phase1b -> Phase2a [label=" Dose-Dependent\nViral Reduction "]; Phase2a -> Phase2_Main [label=" Synergistic Effect\nObserved "]; Phase2_Main -> Termination [label=" Hematological\nToxicity "]; }
Caption: Clinical development workflow of this compound for HCV.
Phase 1b Monotherapy Trial
A 14-day, dose-escalating monotherapy study in treatment-naïve patients with HCV genotype 1 demonstrated the in vivo antiviral activity of this compound.
| Dose Group | Maximum Mean Viral Load Reduction (log10 IU/mL) | Reference |
| 4500 mg BID | 3.7 | [2] |
Table 2: Key Efficacy Result from Phase 1b Monotherapy Trial
Phase 2a Combination Trial
A subsequent Phase 2a study evaluated this compound in combination with the standard of care at the time, peginterferon alfa-2a (PEG-IFN) and ribavirin (RBV), for four weeks in HCV genotype 1 patients.
| Treatment Arm | Mean Viral Load Reduction at 4 Weeks (log10 IU/mL) | Reference |
| This compound (1500 mg BID) + PEG-IFN + RBV | 5.2 | [2] |
| PEG-IFN + RBV (Standard of Care) | 2.6 | [2] |
Table 3: Key Efficacy Results from Phase 2a Combination Trial
The results showed a synergistic effect, with the triple therapy achieving a significantly greater reduction in HCV RNA compared to the standard of care alone.[2] Notably, no viral resistance to this compound was detected during these early trials.[1]
Pivotal Phase 2 Trial (NCT00517439) and Discontinuation
A large, international, double-blind Phase 2 trial was initiated to determine the optimal dose and treatment duration of this compound in combination with PEG-IFN/RBV in 516 treatment-naïve HCV genotype 1 patients.[1]
Experimental Protocol (NCT00517439):
-
Study Design: A 7-arm, randomized, placebo-controlled trial.[4]
-
Patient Population: Adult patients (18-65 years) with chronic HCV genotype 1 infection who were treatment-naïve.
-
Intervention Arms: Patients were randomized to receive various doses of this compound (500 mg, 1000 mg, or 1500 mg twice daily) in combination with standard or reduced doses of peginterferon alfa-2a and standard doses of ribavirin, or placebo plus standard of care.[1][4]
-
Primary Endpoints: The primary objectives were to assess the safety and tolerability of the combination regimens and to determine the sustained virologic response (SVR), defined as undetectable HCV RNA 24 weeks after the end of treatment.
-
HCV RNA Quantification: Serum HCV RNA levels were measured using a quantitative real-time polymerase chain reaction (RT-PCR) assay.
While the this compound-containing arms initially showed higher rates of undetectable HCV RNA from week 2 to 12, the study was compromised by high rates of dose modifications and discontinuations due to adverse events.[1]
| Parameter | This compound Groups | Placebo Group | Reference |
| SVR Rate | 32% - 50% | 43% | [1] |
| Discontinuation of this compound for Safety | 28% - 36% | N/A | [1] |
Table 4: Key Outcomes of the Pivotal Phase 2 Trial (NCT00517439)
The high rate of discontinuations compromised the efficacy assessment, leading to similar SVR rates between the this compound and placebo groups.[1] The primary reason for discontinuation was a dose-related increase in serious adverse events, most notably hematological toxicities.[1]
Toxicity Profile and Reasons for Discontinuation
The clinical development of this compound was ultimately terminated due to an unacceptable benefit-to-risk ratio revealed in the pivotal Phase 2 trial.[1]
Key Toxicities:
-
Hematological: The most significant safety concern was dose-dependent hematological abnormalities, particularly lymphopenia and neutropenia. These events were often severe and led to the discontinuation of the drug in a large percentage of patients.[1]
-
Ocular Events: Ocular adverse events were also reported more frequently in patients receiving this compound.[1]
The precise mechanism for the hematological toxicity was not fully elucidated but was suspected to be a direct suppressive effect of this compound or its active metabolite, R1479, on the bone marrow.[1] While non-clinical studies were initiated to investigate this, the clinical development for HCV was not pursued further.[1] This toxicity profile appeared to be specific to this compound and not a class effect of all HCV nucleoside polymerase inhibitors.
Post-HCV Development and Conclusion
Following its discontinuation for HCV, this compound was briefly investigated for the treatment of Dengue fever, another RNA virus in the Flaviviridae family. However, a clinical trial (NCT01096576) in adult dengue patients found that this compound was not effective at reducing viremia or improving clinical outcomes.[5]
References
- 1. A Randomized, Double-Blind Placebo Controlled Trial of this compound, a Polymerase Inhibitor, in Adult Dengue Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. researchgate.net [researchgate.net]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. This compound | CAS:690270-29-2 | Polymerase inhibitor,anti-HCV | High Purity | Manufacturer BioCrick [biocrick.com]
Balapiravir: A Technical Guide to its Chemical Structure and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Balapiravir (also known as R1626 or Ro 4588161) is a prodrug of the potent antiviral nucleoside analog, 4'-azidocytidine (R1479).[1] Developed as an inhibitor of the hepatitis C virus (HCV) RNA-dependent RNA polymerase, it has also been investigated for other viral infections such as dengue fever.[2][3] This technical guide provides a detailed overview of the chemical structure of this compound and the key pathways for its synthesis, compiled from publicly available scientific literature and patents.
Chemical Structure
This compound is the tri-isobutyrate ester of 4'-azidocytidine. The isobutyryl groups are attached at the 2', 3', and 5' positions of the ribose sugar moiety. This esterification enhances the oral bioavailability of the active compound, 4'-azidocytidine, which is released upon hydrolysis in the body.
The core structure consists of a cytosine base linked to a 4'-azido-modified ribose sugar. The key structural features are:
-
Cytosine Base: A pyrimidine nucleobase.
-
Ribose Sugar: A pentose sugar with a crucial 4'-azido (-N3) substitution.
-
Isobutyrate Ester Groups: Three isobutyrate groups that form the prodrug, enhancing its pharmacokinetic properties.
| Compound Name | IUPAC Name | Molecular Formula | Molar Mass |
| This compound | [(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-2-azido-3,4-bis(2-methylpropanoyloxy)oxolan-2-yl]methyl 2-methylpropanoate | C₂₁H₃₀N₆O₈ | 494.505 g/mol |
| 4'-Azidocytidine (R1479) | 4-amino-1-((2R,3R,4S,5R)-5-azido-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidin-2(1H)-one | C₉H₁₂N₆O₄ | 284.23 g/mol |
Synthesis Pathways
The synthesis of this compound is a multi-step process that starts from a readily available nucleoside, such as uridine. The overall strategy involves the introduction of the 4'-azido group onto the sugar ring, conversion of the uridine base to a cytidine base, and finally, the esterification of the hydroxyl groups to form the prodrug.
The key steps, as derived from patent literature, are outlined below.
Diagram of the Primary Synthesis Pathway
Caption: A simplified workflow for the synthesis of this compound.
Experimental Protocols
The following are generalized experimental protocols for the key transformations in the synthesis of this compound, based on descriptions in the patent literature (EP2102221B1).
Step 1: Synthesis of Protected 4'-Azido-Uridine Derivative
The synthesis of the 4'-azido-triacyl nucleoside of uridine can be achieved following procedures outlined in patent WO 2005/000864 A1. This typically involves the use of a protected uridine starting material and a source of azide.
Step 2: Conversion of Protected 4'-Azido-Uridine to Protected 4'-Azidocytidine
This conversion involves the transformation of the uracil base into a cytosine base.
-
Activation of the 4-position of the Uracil Ring:
-
Reagents: A protected 4'-azido-uridine derivative, imidazole, phosphorous oxychloride (POCl₃), and triethylamine.
-
Solvent: Methylene chloride, Tetrahydrofuran (THF), or 2-methyltetrahydrofuran.
-
Procedure: The protected 4'-azido-uridine is reacted with an excess of imidazole and phosphorous oxychloride in the presence of triethylamine. This reaction forms an intermediate imidazole compound at the 4-position of the uracil ring.
-
Temperature: 0°C to 80°C.
-
-
Ammonolysis:
-
Reagent: Aqueous ammonia or a solution of ammonia in an organic solvent.
-
Procedure: The activated imidazole intermediate is treated with ammonia. The ammonia displaces the imidazole group, forming the amino group of the cytosine ring. This step is typically performed without isolation of the intermediate.
-
Temperature: 20°C to 80°C.
-
Step 3: Deprotection to Yield 4'-Azidocytidine (R1479)
The protecting groups on the sugar moiety are removed to yield 4'-azidocytidine. The choice of deprotection conditions depends on the nature of the protecting groups used in the initial steps (e.g., benzoyl, acetyl). This can involve basic or acidic hydrolysis.
Step 4: Esterification to form this compound
The final step is the acylation of the hydroxyl groups of 4'-azidocytidine to form the tri-isobutyrate ester.
-
Reagents: 4'-azidocytidine, isobutyryl chloride, 4-(dimethylamino)pyridine (DMAP), and triethylamine.
-
Solvent: A mixture of water and an organic solvent such as tetrahydrofuran.
-
Procedure: 4'-azidocytidine is reacted with isobutyryl chloride in the presence of DMAP and triethylamine.
-
Temperature: -5°C to 30°C.
-
Work-up: The reaction is typically worked up by aqueous extraction, followed by solvent exchange and acidification (e.g., with hydrochloric acid) to isolate the product.
Quantitative Data
While specific, step-by-step yields and detailed analytical data for the synthesis of this compound are not extensively reported in peer-reviewed journals, the patent literature suggests that the described processes are efficient for large-scale synthesis. The table below summarizes the key reagents and conditions for the conversion of the uridine derivative to the cytidine derivative, a critical step in the synthesis.
| Step | Key Reagents | Solvents | Temperature Range |
| Activation | Protected 4'-azido-uridine, Imidazole, POCl₃, Triethylamine | Methylene chloride, THF, 2-methyltetrahydrofuran | 0°C to 80°C |
| Ammonolysis | Activated intermediate, Aqueous or organic ammonia solution | (Same as above) | 20°C to 80°C |
| Esterification | 4'-Azidocytidine, Isobutyryl chloride, DMAP, Triethylamine | Water/THF mixture | -5°C to 30°C |
Conclusion
The synthesis of this compound is a well-defined process rooted in nucleoside chemistry. It involves the strategic introduction of an azido group at the 4' position of a sugar scaffold, conversion of the nucleobase, and a final prodrug-forming esterification. The methodologies described in the patent literature provide a clear pathway for the production of this antiviral compound, highlighting the chemical transformations required to achieve its unique structure. This guide offers a foundational understanding for researchers and professionals in the field of drug development and medicinal chemistry.
References
Balapiravir: A Technical Guide to its Mechanism of Action as an RNA Polymerase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Balapiravir (R-1626) is a prodrug of the nucleoside analog 4'-azidocytidine (R1479), designed as an inhibitor of viral RNA-dependent RNA polymerase (RdRp). Initially developed for the treatment of Hepatitis C Virus (HCV), its application was later explored for Dengue virus (DENV), another member of the Flaviviridae family. This compound's mechanism of action hinges on the intracellular conversion of its active form, R1479, into a triphosphate metabolite. This active metabolite, R1479 triphosphate, acts as a competitive inhibitor of the viral RdRp, leading to premature termination of the nascent viral RNA chain and subsequent inhibition of viral replication. Despite promising initial in vitro activity, the clinical development of this compound for both HCV and DENV was halted due to safety concerns and a lack of clinical efficacy, respectively. This guide provides an in-depth technical overview of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual diagrams.
Mechanism of Action
This compound is administered as a tri-isobutyrate ester prodrug to enhance its oral bioavailability.[1] Following oral administration, it undergoes rapid and extensive hydrolysis by cellular esterases to release the active nucleoside analog, R1479.[1] For R1479 to exert its antiviral effect, it must be phosphorylated intracellularly by host cell kinases to its active triphosphate form, R1479 triphosphate.[2][3]
This active metabolite, R1479 triphosphate, structurally mimics the natural substrate (cytidine triphosphate, CTP) of the viral RNA-dependent RNA polymerase (RdRp), also known as NS5B in HCV and DENV.[4][5] R1479 triphosphate competes with CTP for the active site of the RdRp.[6] Once incorporated into the growing viral RNA strand, the 4'-azido modification on the ribose sugar of R1479 prevents the formation of the subsequent phosphodiester bond, leading to chain termination and the cessation of viral RNA synthesis.[7]
The key steps in the mechanism of action are:
-
Prodrug Activation: this compound is hydrolyzed to R1479.
-
Intracellular Phosphorylation: R1479 is converted to R1479 triphosphate by host kinases.
-
Competitive Inhibition: R1479 triphosphate competes with endogenous CTP for the viral RdRp active site.
-
Chain Termination: Incorporation of R1479 monophosphate into the viral RNA chain prevents further elongation.
A critical factor in the clinical failure of this compound for Dengue fever was the inefficient conversion of R1479 to its active triphosphate form in DENV-infected peripheral blood mononuclear cells (PBMCs).[3][7] This inefficiency is linked to the host cytokine response triggered by the infection, which appears to downregulate the necessary host kinases.[7]
Quantitative Data
The antiviral activity of R1479, the active form of this compound, has been evaluated in various in vitro cell-based assays. The following tables summarize the reported 50% effective concentration (EC50) values against Dengue virus.
Table 1: In Vitro Efficacy of R1479 against Dengue Virus in Huh-7 Cells [4]
| Dengue Virus Strain/Isolate | Mean EC50 (µM) |
| DENV Reference Strains | 1.9 - 11 |
| DENV Clinical Isolates | 1.9 - 11 |
Table 2: In Vitro Efficacy of R1479 against Dengue Virus in Primary Human Cells [4]
| Cell Type | Dengue Virus Serotype | Mean EC50 Range (µM) |
| Macrophages | DENV-1, DENV-2, DENV-4 | 1.3 - 3.2 |
| Dendritic Cells | DENV-1, DENV-2, DENV-4 | 5.2 - 6.0 |
Experimental Protocols
Cell-Based Antiviral Assay (EC50 Determination)
This protocol outlines a general method for determining the EC50 of an antiviral compound like R1479 in a cell-based assay.
Objective: To determine the concentration of the test compound that inhibits viral replication by 50%.
Materials:
-
Host cell line susceptible to the virus (e.g., Huh-7, Vero E6).[4][8]
-
Dengue virus stock of known titer.
-
Test compound (R1479) dissolved in a suitable solvent (e.g., DMSO).
-
Cell culture medium and supplements.
-
96-well cell culture plates.
-
Reagents for quantifying viral replication (e.g., antibodies for immunofluorescence, reagents for RT-qPCR, or a reporter virus system).[8][9]
-
Reagents for assessing cell viability (e.g., CellTiter-Glo®, MTT).
Procedure:
-
Cell Seeding: Seed host cells into 96-well plates at a predetermined density and incubate overnight to allow for cell attachment.[8]
-
Compound Dilution: Prepare a serial dilution of the test compound in cell culture medium.
-
Infection and Treatment:
-
Remove the culture medium from the cells.
-
Infect the cells with the virus at a specific multiplicity of infection (MOI).
-
After a defined incubation period for viral adsorption, remove the virus inoculum and add the serially diluted test compound to the wells.
-
-
Incubation: Incubate the plates for a period that allows for multiple rounds of viral replication (e.g., 48-72 hours).
-
Quantification of Viral Replication:
-
Immunofluorescence: Fix and permeabilize the cells, then stain with a virus-specific primary antibody followed by a fluorescently labeled secondary antibody. Quantify the percentage of infected cells using a high-content imager.
-
RT-qPCR: Extract viral RNA from the cell supernatant or cell lysate and quantify the viral RNA levels using reverse transcription-quantitative polymerase chain reaction (RT-qPCR).[9]
-
-
Cytotoxicity Assay: In a parallel plate, treat uninfected cells with the same serial dilutions of the test compound to assess its effect on cell viability.
-
Data Analysis:
-
Calculate the percentage of viral inhibition for each compound concentration relative to the untreated virus control.
-
Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to determine the EC50 value.
-
Similarly, determine the 50% cytotoxic concentration (CC50) from the cell viability data.
-
Calculate the Selectivity Index (SI) as CC50/EC50.
-
In Vitro RNA-dependent RNA Polymerase (RdRp) Inhibition Assay
This protocol describes a general method for assessing the direct inhibitory effect of a compound on the enzymatic activity of purified viral RdRp.
Objective: To determine the concentration of the test compound (R1479 triphosphate) that inhibits the RdRp enzymatic activity by 50% (IC50).
Materials:
-
Purified recombinant DENV NS5 protein (RdRp).[10]
-
Test compound (R1479 triphosphate).
-
RNA template (e.g., homopolymeric poly(rC) or a heteropolymeric viral RNA sequence).[10]
-
Ribonucleotide triphosphates (rNTPs: ATP, GTP, CTP, UTP), including a labeled rNTP (e.g., [α-³²P]GTP or a fluorescently labeled nucleotide).[11]
-
Reaction buffer containing salts (e.g., Tris-HCl, KCl, MgCl2) and a reducing agent (e.g., DTT).[10][11]
-
Method for detecting RNA synthesis (e.g., scintillation counting for radiolabeled products, fluorescence detection for fluorescently labeled products).[12]
Procedure:
-
Reaction Setup: In a reaction tube or well of a microplate, combine the reaction buffer, purified RdRp enzyme, and the RNA template.
-
Compound Addition: Add varying concentrations of the test compound (R1479 triphosphate) to the reaction mixture.
-
Initiation of Reaction: Initiate the polymerase reaction by adding the mixture of rNTPs, including the labeled nucleotide.
-
Incubation: Incubate the reaction at the optimal temperature for the enzyme's activity for a defined period (e.g., 30-60 minutes).
-
Termination of Reaction: Stop the reaction by adding a quenching solution (e.g., EDTA).
-
Detection of RNA Product:
-
Radiolabeling: Spot the reaction mixture onto a filter membrane, wash away unincorporated labeled nucleotides, and measure the radioactivity of the synthesized RNA using a scintillation counter.[10]
-
Fluorescence: If a fluorescently labeled nucleotide is used, measure the fluorescence signal of the incorporated nucleotide.[12]
-
-
Data Analysis:
-
Calculate the percentage of RdRp inhibition for each compound concentration relative to the no-compound control.
-
Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Visualizations
Signaling Pathway: Mechanism of Action of this compound
Caption: Mechanism of action of this compound as an RNA polymerase inhibitor.
Experimental Workflow: Antiviral Drug Evaluation
Caption: Experimental workflow for evaluating the in vitro efficacy of an antiviral compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. A Randomized, Double-Blind Placebo Controlled Trial of this compound, a Polymerase Inhibitor, in Adult Dengue Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. mdpi.com [mdpi.com]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. journals.asm.org [journals.asm.org]
- 9. iris.uniroma1.it [iris.uniroma1.it]
- 10. Development of robust in vitro RNA-dependent RNA polymerase assay as a possible platform for antiviral drug testing against dengue - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Dengue Virus Nonstructural Protein 5 (NS5) Assembles into a Dimer with a Unique Methyltransferase and Polymerase Interface | PLOS Pathogens [journals.plos.org]
- 12. genemedi.net [genemedi.net]
The Role of R1479 as the Active Metabolite of Balapiravir: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Balapiravir (R1626) is a prodrug of the nucleoside analog 4'-azidocytidine, known as R1479.[1][2][3][4][5] Developed initially for the treatment of chronic Hepatitis C Virus (HCV) infection, this compound was designed to enhance the oral bioavailability of its active metabolite, R1479.[2][6] This technical guide provides an in-depth overview of the critical role of R1479 as the active therapeutic agent, detailing its metabolic activation, mechanism of action, antiviral activity, and the experimental protocols used for its evaluation.
Metabolic Activation of R1479
This compound, a tri-isobutyrate ester prodrug of R1479, undergoes rapid and extensive metabolism to release R1479 after oral administration.[2] This conversion is a critical first step for the drug's antiviral activity. Once R1479 enters the target cell, it is sequentially phosphorylated by host cellular kinases to its active triphosphate form, R1479-triphosphate (R1479-TP).[7][8] This multi-step phosphorylation is essential for the molecule to exert its inhibitory effect on the viral polymerase. The enzymes involved in the phosphorylation of similar nucleoside analogs include thymidine kinase, TMP kinase, and nucleoside diphosphate kinase, suggesting a similar pathway for R1479.[8][9]
Mechanism of Action
The active metabolite, R1479-triphosphate, acts as a competitive inhibitor of the Hepatitis C Virus (HCV) NS5B RNA-dependent RNA polymerase (RdRp).[10][11][12] The NS5B polymerase is a crucial enzyme for the replication of the viral RNA genome.[10] R1479-TP mimics the natural nucleoside triphosphate substrate and is incorporated into the nascent viral RNA chain.[7] Upon incorporation, the 4'-azido group on the ribose sugar moiety of R1479 acts as a chain terminator, preventing the addition of subsequent nucleotides and thereby halting viral RNA synthesis.[7][10]
Quantitative Data
Antiviral Activity
The in vitro antiviral activity of R1479 has been evaluated against various viruses, primarily HCV and Dengue virus (DENV). The half-maximal effective concentration (EC50) is a key parameter used to quantify the potency of the compound.
| Virus | Cell Line | Assay Type | EC50 (µM) | Reference(s) |
| HCV Genotype 1b | Huh-7 | Replicon | Data not specified in provided results | |
| HCV Genotype 1a | Huh-7 | Replicon | Data not specified in provided results | [13] |
| DENV-1, -2, -4 | Huh-7 | Virus Yield | 1.9 - 11 | [3] |
| DENV-1, -2, -4 | Primary Human Macrophages | Virus Yield | 1.3 - 3.2 | [3] |
| DENV-1, -2, -4 | Primary Human Dendritic Cells | Virus Yield | 5.2 - 6.0 | [3] |
Pharmacokinetics of R1479 Following Oral this compound Administration
Clinical trials have provided valuable pharmacokinetic data on R1479 following the oral administration of this compound to human subjects.
| Dose of this compound (mg) | Population | Parameter | Value (µM) | Reference(s) |
| 1500 (twice daily) | Adult Dengue Patients | Cmax (Day 1) | >6 (in most patients) | [14] |
| 3000 (twice daily) | Adult Dengue Patients | Cmax (Day 1) | >6 (in 95% of patients) | [14] |
| 1500 (twice daily) | Adult Dengue Patients | C12h (Day 1) | 2.7 - 4.9 | [14] |
| 3000 (twice daily) | Adult Dengue Patients | C12h (Day 1) | 2.1 - 15.7 | [14] |
Experimental Protocols
HCV Replicon Assay (Luciferase-Based)
The HCV replicon assay is a fundamental tool for evaluating the antiviral activity of compounds against HCV replication in a cell-based system.[4][15][16]
Objective: To determine the EC50 of R1479 against HCV replication.
Methodology:
-
Cell Culture: Huh-7 cells stably harboring an HCV subgenomic replicon encoding a luciferase reporter gene (e.g., Renilla or Firefly luciferase) are cultured in 384-well plates.[4][15]
-
Compound Treatment: R1479 is serially diluted and added to the cells. A negative control (vehicle, e.g., DMSO) and a positive control (a known HCV inhibitor) are included.[15]
-
Incubation: The plates are incubated for a defined period (e.g., 72 hours) to allow for HCV replication and the effect of the compound to manifest.[15]
-
Luciferase Assay: A luciferase assay reagent is added to the wells, and the luminescence signal, which is proportional to the level of replicon replication, is measured using a luminometer.[4][15]
-
Cytotoxicity Assay: Concurrently, a cytotoxicity assay (e.g., using calcein AM) is performed to assess the effect of the compound on cell viability.[15]
-
Data Analysis: The EC50 value is calculated by fitting the dose-response curve of the inhibition of luciferase activity to a four-parameter logistic model. The CC50 (50% cytotoxic concentration) is also determined from the cytotoxicity data.[15]
References
- 1. researchgate.net [researchgate.net]
- 2. A LC-MS/MS method for the analysis of intracellular nucleoside triphosphate levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. bmglabtech.com [bmglabtech.com]
- 5. A Randomized, Double-Blind Placebo Controlled Trial of this compound, a Polymerase Inhibitor, in Adult Dengue Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. journals.asm.org [journals.asm.org]
- 8. Zidovudine Inhibits Thymidine Phosphorylation in the Isolated Perfused Rat Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparison of the phosphorylation of 4'-ethynyl 2',3'-dihydro-3'-deoxythymidine with that of other anti-human immunodeficiency virus thymidine analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibitors of the Hepatitis C Virus RNA-Dependent RNA Polymerase NS5B - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of hepatitis C viral RNA-dependent RNA polymerase by α-P-boranophosphate nucleotides: exploring a potential strategy for mechanism-based HCV drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 12. dovepress.com [dovepress.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. pubcompare.ai [pubcompare.ai]
- 16. HCV Replicon Systems - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]
The Prodrug Activation Pathway of Balapiravir: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Balapiravir (R1626) is a tri-isobutyrate ester prodrug of the nucleoside analog 4'-azidocytidine (R1479). Developed initially for the treatment of Hepatitis C Virus (HCV) infection, its mechanism of action relies on the intracellular conversion to its active triphosphate form, R1479 triphosphate, which serves as a potent inhibitor of viral RNA-dependent RNA polymerase (RdRp). This technical guide provides an in-depth overview of the metabolic activation pathway of this compound, detailing the enzymatic steps, available quantitative data, and relevant experimental protocols.
I. The Metabolic Activation Cascade of this compound
The conversion of this compound to its pharmacologically active form, R1479 triphosphate, is a multi-step intracellular process mediated by host cell enzymes. The pathway can be delineated into two main stages: the initial hydrolysis of the prodrug to release the parent nucleoside analog, followed by the sequential phosphorylation of the nucleoside.
A. Stage 1: Hydrolysis of this compound to R1479
Upon oral administration, this compound is absorbed and rapidly hydrolyzed by cellular esterases, primarily in the liver and plasma, to yield the parent nucleoside analog, 4'-azidocytidine (R1479). This initial step is crucial for releasing the active moiety that can then be taken up by target cells.
B. Stage 2: Intracellular Phosphorylation of R1479
Following its formation, R1479 enters the target cells and undergoes a three-step phosphorylation cascade, catalyzed by host kinases, to form the active R1479 triphosphate.
-
Monophosphorylation: R1479 is first phosphorylated to R1479-monophosphate. This reaction is catalyzed by deoxycytidine kinase (dCK) . It has been noted that R1479 is a poor substrate for dCK, which may limit the overall efficiency of the activation pathway.[1]
-
Diphosphorylation: The newly synthesized R1479-monophosphate is subsequently converted to R1479-diphosphate by UMP-CMP kinase (CMPK1) .[2][3][4][5][6][7][8][9][10][11]
-
Triphosphorylation: In the final and rate-limiting step, R1479-diphosphate is phosphorylated to the active antiviral agent, R1479-triphosphate. This reaction is carried out by nucleoside diphosphate kinases (NDPKs) .[12][13][14][15]
The resulting R1479 triphosphate acts as a competitive inhibitor of the viral RNA-dependent RNA polymerase, leading to the termination of viral RNA synthesis.
II. Quantitative Data
Table 1: Pharmacokinetic Parameters of R1479 in Plasma Following Oral Administration of this compound in Adult Dengue Patients [16][17][18]
| Dosage of this compound | Cmax of R1479 (µM) | C12h of R1479 (µM) |
| 1500 mg | >6 (in most patients) | 2.7 - 4.9 |
| 3000 mg | >6 (in 95% of patients) | 2.1 - 15.7 |
Cmax: Maximum plasma concentration; C12h: Plasma concentration at 12 hours post-dose.
III. Signaling Pathways and Logical Relationships
The efficiency of the this compound activation pathway can be influenced by the cellular environment. For instance, in dengue virus-infected peripheral blood mononuclear cells (PBMCs), the production of certain cytokines has been shown to decrease the efficiency of the conversion of R1479 to its triphosphate form, thereby reducing the drug's antiviral potency.
IV. Experimental Protocols
A. Quantification of Intracellular R1479 Triphosphate by HPLC-MS/MS
This protocol outlines a general method for the extraction and quantification of intracellular nucleoside triphosphates, which can be adapted for R1479-TP.
1. Cell Culture and Treatment:
-
Culture peripheral blood mononuclear cells (PBMCs) or other relevant cell lines in appropriate media.
-
Treat cells with desired concentrations of this compound or R1479 for various time points.
2. Extraction of Intracellular Metabolites: [4][19]
-
Harvest cells by centrifugation at 4°C.
-
Wash the cell pellet twice with ice-cold phosphate-buffered saline (PBS).
-
Resuspend the cell pellet in a cold extraction solution (e.g., 60% methanol or 70% methanol/water).
-
Lyse the cells by sonication or freeze-thaw cycles.
-
Centrifuge the lysate at high speed (e.g., 21,000 x g) for 10 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant and dry it under a vacuum or a stream of nitrogen.
3. HPLC-MS/MS Analysis: [5][19][20]
-
Reconstitute the dried extract in an appropriate mobile phase.
-
Inject the sample into an HPLC system coupled with a tandem mass spectrometer (MS/MS).
-
Chromatographic Separation:
-
Column: A suitable reversed-phase column (e.g., Hypercarb, C18).
-
Mobile Phase A: An aqueous solution containing an ion-pairing agent (e.g., 5 mM hexylamine) and a buffer (e.g., 0.4% diethylamine and acetic acid).
-
Mobile Phase B: A mixture of acetonitrile and Mobile Phase A.
-
Gradient: A gradient elution program to separate the analytes.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Electrospray ionization (ESI) in negative mode.
-
Transitions: Monitor specific precursor-to-product ion transitions for R1479-TP and an internal standard.
-
-
Quantification:
-
Generate a standard curve using known concentrations of R1479-TP.
-
Determine the concentration of R1479-TP in the samples by comparing their peak areas to the standard curve.
-
B. Dengue Virus RNA-dependent RNA Polymerase (RdRp) Inhibition Assay
This protocol describes a common method to assess the inhibitory activity of R1479-TP on DENV RdRp.
1. Reagents and Materials:
-
Purified recombinant DENV NS5 protein (containing the RdRp domain).
-
RNA template (e.g., a poly(C) template or a DENV-specific subgenomic RNA).
-
Nucleoside triphosphates (GTP, ATP, CTP, UTP), including a labeled NTP (e.g., [α-³²P]GTP or a fluorescently labeled NTP).
-
R1479-triphosphate.
-
Reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM KCl, 5 mM MgCl₂, 1 mM DTT).
-
Scintillation fluid or fluorescence plate reader.
2. Assay Procedure: [3][17][21][22]
-
In a microplate, combine the reaction buffer, DENV NS5 protein, and the RNA template.
-
Add varying concentrations of R1479-triphosphate or a vehicle control.
-
Pre-incubate the mixture for a short period (e.g., 15-30 minutes) at the optimal reaction temperature (e.g., 30°C).
-
Initiate the reaction by adding the mixture of NTPs (including the labeled NTP).
-
Incubate the reaction for a defined period (e.g., 60 minutes) at the optimal temperature.
-
Stop the reaction (e.g., by adding EDTA).
-
Detection:
-
Radiometric Assay: Spot the reaction mixture onto a filter paper, wash away unincorporated labeled NTPs, and measure the incorporated radioactivity using a scintillation counter.
-
Fluorescence Assay: If using a fluorescently labeled NTP or a dye that binds to the double-stranded RNA product (e.g., PicoGreen), measure the fluorescence intensity using a plate reader.[22]
-
3. Data Analysis:
-
Calculate the percentage of RdRp inhibition for each concentration of R1479-triphosphate relative to the vehicle control.
-
Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by fitting the data to a dose-response curve.
V. Conclusion
The activation of this compound is a complex, multi-step process that is critically dependent on host cell enzymes. While the key kinases involved in the phosphorylation cascade have been identified, a detailed quantitative understanding of the efficiency of each step is still an area for further research. The provided protocols offer a framework for investigating the intracellular metabolism of this compound and the inhibitory activity of its active triphosphate form, which are essential for the development and optimization of nucleoside analog prodrugs. A thorough understanding of this activation pathway is paramount for overcoming the limitations observed in clinical trials and for designing more effective antiviral therapies.
References
- 1. Inhibition of nucleoside diphosphate kinase activity by in vitro phosphorylation by protein kinase CK2. Differential phosphorylation of NDP kinases in HeLa cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A pre-steady-state kinetic analysis of substrate binding to human recombinant deoxycytidine kinase: a model for nucleoside kinase action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of Dengue Virus Polymerase by Blocking of the RNA Tunnel - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fast and sensitive HPLC-MS/MS method for direct quantification of intracellular deoxyribonucleoside triphosphates from tissue and cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fast and sensitive HPLC-MS/MS method for direct quantification of intracellular deoxyribonucleoside triphosphates from tissue and cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. uniprot.org [uniprot.org]
- 8. uniprot.org [uniprot.org]
- 9. CMP kinase - Wikipedia [en.wikipedia.org]
- 10. Characterization of human UMP-CMP kinase enzymatic activity and 5' untranslated region - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Active human UMP-CMP kinase enzyme [novocib.com]
- 12. Catalytic mechanism of nucleoside diphosphate kinase investigated using nucleotide analogues, viscosity effects, and X-ray crystallography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Kinetic studies on the inhibition of nucleoside diphosphate kinase by desdanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. A Randomized, Double-Blind Placebo Controlled Trial of this compound, a Polymerase Inhibitor, in Adult Dengue Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Discovery of a small molecule inhibitor targeting dengue virus NS5 RNA-dependent RNA polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Deoxycytidine kinase - Wikipedia [en.wikipedia.org]
- 19. A LC-MS/MS Method for the Analysis of Intracellular Nucleoside Triphosphate Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. researchgate.net [researchgate.net]
- 22. mdpi.com [mdpi.com]
In Vitro Antiviral Spectrum of Balapiravir Against Flaviviruses: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Balapiravir (also known as R1626) is a prodrug of the nucleoside analog 4'-azidocytidine (R1479). Developed initially for the treatment of Hepatitis C virus (HCV) infection, its mechanism of action involves the inhibition of the viral RNA-dependent RNA polymerase (RdRp), a key enzyme in the replication of RNA viruses. Given the structural and functional similarities of the RdRp across the Flaviviridae family, this compound was investigated for its potential as a broad-spectrum antiviral agent against other pathogenic flaviviruses. This technical guide provides a comprehensive overview of the available in vitro data on the antiviral spectrum of this compound and its active metabolite, R1479, against various flaviviruses.
Mechanism of Action
This compound is an orally bioavailable prodrug that is rapidly converted in vivo to its active nucleoside form, R1479. For antiviral activity, R1479 must be intracellularly phosphorylated by host cell kinases to its triphosphate form, R1479-TP. This triphosphate analog then acts as a competitive inhibitor of the viral RdRp. Incorporation of R1479-TP into the nascent viral RNA chain leads to premature termination of transcription, thus halting viral replication.
dot
Caption: Intracellular activation and mechanism of action of this compound.
Quantitative In Vitro Antiviral Activity
The majority of published in vitro studies on this compound's anti-flavivirus activity have focused on Dengue virus (DENV). Data on its efficacy against other members of the Flavivirus genus remains limited in the public domain.
Dengue Virus (DENV)
R1479, the active form of this compound, has demonstrated inhibitory activity against various DENV serotypes and clinical isolates in different cell lines.
| Virus | Cell Line | EC50 (µM) | Reference |
| DENV (Reference Strains & Clinical Isolates) | Huh-7 | 1.9 - 11 | [1] |
| DENV-1, DENV-2, DENV-4 | Primary Human Macrophages | 1.3 - 3.2 | [1] |
| DENV-1, DENV-2, DENV-4 | Primary Human Dendritic Cells | 5.2 - 6.0 | [1] |
Note: EC50 (Half maximal effective concentration) is the concentration of a drug that gives half-maximal response.
It is crucial to note that while R1479 showed promise in cell-based assays, clinical trials of this compound in dengue patients did not demonstrate a significant antiviral effect.[1] Subsequent research indicated that the activation of peripheral blood mononuclear cells (PBMCs) by DENV infection leads to a reduced efficiency in the phosphorylation of R1479 to its active triphosphate form, thus diminishing its antiviral potency in vivo.
Other Flaviviruses
Experimental Protocols
The following are generalized methodologies for key experiments cited in the evaluation of this compound's in vitro anti-DENV activity.
Cell-Based Antiviral Assay (Yield Reduction Assay)
This assay is used to determine the concentration of a compound required to inhibit virus replication by 50% (EC50).
dot
Caption: A generalized workflow for a virus yield reduction assay.
-
Cell Culture: Susceptible cell lines (e.g., Huh-7, Vero) are cultured in appropriate media and seeded into multi-well plates.
-
Infection: Cells are infected with the flavivirus of interest at a specific multiplicity of infection (MOI).
-
Compound Treatment: Immediately following infection, cells are treated with serial dilutions of the antiviral compound (R1479 in this case).
-
Incubation: The treated, infected cells are incubated for a period that allows for multiple rounds of viral replication (typically 48-72 hours).
-
Virus Quantification: The culture supernatant, containing progeny virus, is harvested. The viral titer is then quantified using methods such as a plaque assay or a quantitative reverse transcription PCR (qRT-PCR).
-
Data Analysis: The viral yield from treated wells is compared to that of untreated control wells to determine the percentage of inhibition. The EC50 value is calculated from the dose-response curve.
Plaque Reduction Neutralization Test (PRNT)
While primarily used for quantifying neutralizing antibodies, the principle of this assay can be adapted to assess the inhibitory effect of antiviral compounds.
-
Virus-Compound Incubation: A standardized amount of virus is incubated with serial dilutions of the antiviral compound for a set period (e.g., 1 hour at 37°C) to allow for interaction.
-
Infection of Cell Monolayers: The virus-compound mixture is then added to confluent monolayers of susceptible cells in multi-well plates.
-
Overlay: After an adsorption period, the inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing carboxymethylcellulose or agarose) to restrict the spread of progeny virus, leading to the formation of localized plaques.
-
Incubation and Staining: The plates are incubated until plaques are visible. The cells are then fixed and stained (e.g., with crystal violet) to visualize and count the plaques.
-
Data Analysis: The number of plaques in the presence of the compound is compared to the number in the absence of the compound to determine the percentage of plaque reduction. The concentration of the compound that reduces the number of plaques by 50% (PRNT50) is determined.
Conclusion
The in vitro data for this compound against flaviviruses is predominantly limited to its activity against Dengue virus. While its active metabolite, R1479, demonstrates inhibitory effects against DENV in various cell lines, the clinical translation has been unsuccessful, highlighting the critical importance of considering the host cell environment and metabolic activation pathways in antiviral drug development. The lack of published data on the in vitro spectrum of this compound against other medically important flaviviruses represents a significant knowledge gap. Further research would be necessary to determine if this compound or its derivatives hold any promise as broad-spectrum anti-flavivirus agents.
References
Early Preclinical Studies of Balapiravir for Hepatitis C: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Balapiravir (R1626) is a prodrug of the nucleoside analog 4'-azidocytidine (R1479), developed for the treatment of Hepatitis C Virus (HCV) infection. As a critical component of the early HCV drug development pipeline, this compound was designed to improve the oral bioavailability of its active metabolite, R1479. This technical guide provides a detailed overview of the core preclinical studies that characterized the initial antiviral activity and mechanism of action of this compound and its active form.
Mechanism of Action
This compound is an orally administered tri-isobutyrate ester prodrug of the potent nucleoside analogue R1479.[1] Following oral administration, this compound is efficiently converted to R1479 in the gastrointestinal tract.[1] Subsequently, R1479 is taken up by cells and undergoes intracellular phosphorylation to its active triphosphate form, R1479-TP. This active metabolite acts as a competitive inhibitor of the HCV NS5B RNA-dependent RNA polymerase (RdRp), a critical enzyme for viral replication.[1] By mimicking the natural nucleotide cytidine triphosphate (CTP), R1479-TP is incorporated into the nascent viral RNA chain, leading to premature chain termination and inhibition of HCV replication.
dot
Caption: Metabolic activation and mechanism of action of this compound.
In Vitro Efficacy and Cytotoxicity
The primary antiviral activity of this compound is attributable to its active metabolite, R1479. Preclinical in vitro studies were crucial in quantifying its potency and selectivity.
Quantitative In Vitro Data
| Compound | Assay | Cell Line | Parameter | Value | Reference |
| R1479 (4'-azidocytidine) | HCV Subgenomic Replicon | Huh-7 | IC50 | 1.28 µM | |
| R1479 (4'-azidocytidine) | Cytotoxicity | Huh-7 | CC50 | > 2 mM | |
| R1479-TP | NS5B Polymerase Inhibition | - | Ki | 40 nM |
IC50: 50% inhibitory concentration; CC50: 50% cytotoxic concentration; Ki: Inhibition constant.
Experimental Protocols
HCV Subgenomic Replicon Assay
The in vitro anti-HCV activity was determined using a stable subgenomic HCV replicon cell line derived from the human hepatoma cell line, Huh-7. These cells contain a self-replicating HCV RNA (replicon) that includes a reporter gene, such as luciferase, for quantification of viral replication.
-
Cell Line: Huh-7 cells harboring a genotype 1b HCV subgenomic replicon with a Renilla luciferase reporter gene.
-
Methodology:
-
Replicon-containing Huh-7 cells were seeded in 96-well plates.
-
Cells were treated with serial dilutions of the test compound (R1479) or vehicle control.
-
Plates were incubated for 72 hours at 37°C.
-
Luciferase activity was measured as an indicator of HCV RNA replication.
-
The IC50 value was calculated as the concentration of the compound that inhibited luciferase activity by 50% compared to the vehicle control.
-
dot
Caption: Workflow for the HCV subgenomic replicon assay.
Cytotoxicity Assay
The cytotoxicity of the compounds was assessed in the same host cell line used for the antiviral assays to determine the therapeutic window.
-
Cell Line: Huh-7 cells.
-
Methodology:
-
Huh-7 cells were seeded in 96-well plates.
-
Cells were treated with serial dilutions of the test compound or vehicle control.
-
Plates were incubated for 72 hours at 37°C.
-
Cell viability was determined using a colorimetric assay, such as the MTT assay, which measures mitochondrial metabolic activity.
-
The CC50 value was calculated as the concentration of the compound that reduced cell viability by 50% compared to the vehicle control.
-
HCV NS5B Polymerase Inhibition Assay
This biochemical assay directly measures the inhibitory effect of the active triphosphate metabolite on the enzymatic activity of the HCV RNA-dependent RNA polymerase.
-
Enzyme: Recombinant HCV NS5B polymerase.
-
Methodology:
-
The assay was performed in a reaction mixture containing the NS5B enzyme, a synthetic RNA template, and a mixture of ribonucleotides (ATP, GTP, UTP, and CTP), including a radiolabeled or fluorescently tagged nucleotide.
-
The active triphosphate form of the inhibitor (R1479-TP) was added at varying concentrations.
-
The reaction was incubated to allow for RNA synthesis.
-
The amount of newly synthesized RNA was quantified by measuring the incorporation of the labeled nucleotide.
-
The Ki value was determined through kinetic analysis, confirming competitive inhibition with respect to CTP.
-
Preclinical In Vivo Studies
This compound was developed as a prodrug of R1479 to enhance its oral bioavailability.[1] Preclinical pharmacokinetic studies in animal models were essential to confirm this strategy.
Pharmacokinetics in Mice
A study in CD-1 mice demonstrated the in vivo conversion of this compound to its active form, R1479.
| Animal Model | Prodrug Administered | Dose | Active Metabolite | Cmax (Plasma) | Tmax (Plasma) |
| CD-1 Mice | This compound (R1626) | 28.1 mg/kg (oral) | R1479 | 24.38 µM | 2 hours |
Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration.
This data indicates that oral administration of this compound leads to rapid and significant systemic exposure to the active antiviral agent, R1479.[2]
Animal Models for HCV Efficacy Studies
Due to the limited host range of HCV, preclinical efficacy studies have relied on specialized animal models:
-
Chimpanzees: The only immunocompetent animal model fully susceptible to HCV infection. However, ethical and cost considerations limit their use.
-
Human Liver Chimeric Mice: Immunodeficient mice (e.g., uPA-SCID) engrafted with human hepatocytes. These models support HCV replication and are valuable for evaluating antiviral compounds.
Summary of Early Preclinical Profile
The early preclinical studies of this compound and its active metabolite, R1479, established a strong foundation for its clinical development for the treatment of Hepatitis C.
-
Mechanism of Action: this compound is a prodrug that is efficiently converted to R1479, which, in its triphosphate form, acts as a potent and selective competitive inhibitor of the HCV NS5B polymerase.
-
In Vitro Potency: R1479 demonstrated significant inhibition of HCV replication in the subgenomic replicon system with an IC50 in the low micromolar range.
-
In Vitro Safety: R1479 exhibited a high therapeutic index, with no significant cytotoxicity observed at concentrations well above its effective dose.
-
Oral Bioavailability: Preclinical pharmacokinetic studies in mice confirmed that oral administration of this compound results in substantial systemic levels of the active compound, R1479.
These findings collectively supported the advancement of this compound into clinical trials to evaluate its safety and efficacy in patients with chronic Hepatitis C.
References
Initial Pharmacokinetic and Bioavailability Profile of Balapiravir in Animal Models: A Technical Overview
For: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a summary of the initial, publicly available pharmacokinetic and bioavailability data for Balapiravir (R1626), a tri-isobutyrate ester prodrug of the antiviral nucleoside analog R1479 (4'-azidocytidine). Developed initially for Hepatitis C virus (HCV) and later investigated for Dengue virus (DENV), the preclinical data in animal models is limited in the public domain. This document collates the available quantitative data, details inferred experimental protocols, and presents the metabolic pathway and experimental workflows as visual diagrams. The information herein is intended to serve as a foundational resource for researchers in the fields of antiviral drug development and pharmacology.
Introduction
This compound (R1626) is an experimental antiviral agent that functions as a polymerase inhibitor.[1] It is a prodrug of the active compound R1479, designed to enhance its oral bioavailability.[2] The development of this compound was ultimately halted due to safety concerns at higher doses and a lack of efficacy in clinical trials for Dengue fever.[1] A significant finding from these later studies was that the host cytokine response to Dengue virus infection was found to impede the conversion of the this compound prodrug to its active R1479 form, thereby reducing its antiviral effect.[1] This document focuses on the initial preclinical pharmacokinetic data that guided its early development.
Quantitative Pharmacokinetic Data
The publicly available quantitative pharmacokinetic data for this compound in animal models is sparse and primarily focuses on the active metabolite, R1479, in mice.
Table 1: Pharmacokinetic Parameters of the Active Metabolite R1479 Following Oral Administration of this compound to Mice
| Animal Model | This compound Dose (Oral) | Active Metabolite | Cmax (Plasma) | Tmax (Plasma) | Cmin (Plasma) at 24h |
| CD-1 Mice | 28.1 mg/kg | R1479 | 24.38 µM | 2 hours | 6.34 µM |
Data sourced from MedchemExpress.[3]
In separate studies involving AG129 mice (an immunocompromised strain used for DENV research), oral administration of this compound at doses of 5, 25, and 100 mg/kg twice daily did not result in a statistically significant reduction in viral load. Specific pharmacokinetic parameters from this study are not publicly available.
Experimental Protocols
Detailed experimental protocols for the pharmacokinetic studies of this compound in animal models are not extensively described in the available literature. However, based on standard practices and available information, the following methodologies can be inferred.
Animal Models
-
CD-1 Mice: An outbred mouse strain commonly used in toxicology and pharmacology studies.[3]
-
AG129 Mice: An immunocompromised strain lacking receptors for interferon-alpha/beta and -gamma, making them susceptible to viruses like Dengue.
Dosing and Administration
-
Route of Administration: Oral gavage is the likely method for oral administration in mice to ensure accurate dosing.
-
Dose Formulation: The specific vehicle used for suspending or dissolving this compound for oral administration is not specified in the available records.
Sample Collection and Analysis
-
Sample Matrix: Plasma was used for the determination of R1479 concentrations.[3]
-
Analytical Method: While not explicitly stated, high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is the standard method for quantifying small molecule drugs and their metabolites in biological matrices.
Metabolism and Bioactivation
This compound is a prodrug that requires in vivo metabolic conversion to exert its antiviral effect.
Metabolic Pathway
The bioactivation of this compound is a two-step process:
-
Hydrolysis: The tri-isobutyrate esters of this compound are cleaved by host esterases to release the active nucleoside analog, R1479. This enzymatic hydrolysis is a critical step for the drug's activity.
-
Phosphorylation: Intracellular kinases subsequently phosphorylate R1479 to its active triphosphate form, R1479-TP. This triphosphate analog is the active pharmacological agent that inhibits the viral RNA-dependent RNA polymerase.
It has been noted that in the context of Dengue virus infection, the host's cytokine production can interfere with the initial hydrolysis of this compound, thus preventing the formation of the active R1479.[1]
Visualizations
Metabolic Activation Pathway of this compound
Caption: Metabolic activation of the prodrug this compound to its active triphosphate form.
General Experimental Workflow for in vivo Pharmacokinetic Study
Caption: A generalized workflow for a preclinical oral pharmacokinetic study.
Conclusion
The publicly available data on the pharmacokinetics and bioavailability of this compound in animal models is very limited. The existing data in mice indicates that the prodrug is converted to its active metabolite, R1479, upon oral administration. However, a comprehensive understanding of its pharmacokinetic profile across different preclinical species, which would typically include parameters such as AUC, elimination half-life, and absolute bioavailability, is lacking in the scientific literature. The observation that the host immune response can negatively impact the metabolic activation of this compound is a critical finding that likely contributed to its clinical trial outcomes and underscores the importance of considering the pathophysiological state of the host in prodrug design and evaluation. Further insights into the preclinical profile of this compound would require access to proprietary data from its development program.
References
Balapiravir as a Chemical Probe for Elucidating Viral Polymerase Function: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Balapiravir, a prodrug of the nucleoside analog R1479, was initially developed as an antiviral therapeutic against Hepatitis C Virus (HCV) and later investigated for Dengue Virus (DENV). While clinical trials for Dengue were unsuccessful due to a fascinating interplay between the host immune response and prodrug activation, the unique properties of this compound and its active triphosphate form make it a valuable chemical probe for the in-vitro study of viral RNA-dependent RNA polymerases (RdRp). This technical guide provides an in-depth overview of this compound's mechanism of action, methodologies for its use in polymerase assays, and its potential to illuminate the intricacies of viral replication.
Introduction to this compound
This compound (also known as R-1626 or Ro4588161) is a tri-isobutyrate ester prodrug of 4'-azidocytidine, which is metabolized in the body to the active nucleoside analog R1479.[1][2] Like many nucleoside inhibitors, R1479 must be further phosphorylated intracellularly to its triphosphate form, R1479-TP, to exert its antiviral effect.[3] The primary target of R1479-TP is the viral RNA-dependent RNA polymerase (RdRp), a crucial enzyme for the replication of RNA viruses.[4][5]
The initial development of this compound for HCV showed promising dose- and time-dependent reductions in viral load.[1] Due to the structural similarities between the RdRp of HCV and DENV, this compound was repurposed for investigation as a potential treatment for Dengue fever.[1][4] However, clinical trials in adult Dengue patients, despite achieving plasma concentrations of R1479 that were inhibitory in vitro, did not show any significant impact on viremia or clinical outcome.[1][6] This discrepancy highlights the potential of this compound as a tool to dissect the complex interplay between viral infection, the host immune response, and antiviral drug metabolism.
Mechanism of Action and Rationale for Use as a Chemical Probe
The utility of this compound as a chemical probe stems from its well-defined mechanism of action and the clear distinction between its in vitro and in vivo activities in the context of Dengue virus infection.
2.1. Metabolic Activation Pathway
This compound is designed for oral bioavailability and is readily absorbed and converted to R1479. Subsequently, cellular kinases sequentially phosphorylate R1479 to its monophosphate, diphosphate, and ultimately its active triphosphate form, R1479-TP. This active metabolite is a substrate analog for the viral RdRp.
2.2. Inhibition of Viral RNA-Dependent RNA Polymerase
R1479-TP competes with the natural nucleoside triphosphates for incorporation into the nascent viral RNA chain. The presence of the 4'-azido group on the ribose sugar is thought to act as a chain terminator, preventing the addition of subsequent nucleotides and thus halting viral RNA synthesis.[7]
2.3. The Dichotomy of In Vitro Efficacy and In Vivo Failure in Dengue
In cell culture models, R1479 demonstrates clear antiviral activity against various DENV serotypes. However, in Dengue patients, the robust cytokine response triggered by the infection has been shown to significantly impair the conversion of R1479 to its active triphosphate form in peripheral blood mononuclear cells (PBMCs), one of the primary targets of DENV replication.[5] This finding is critical, as it positions this compound as an excellent tool to:
-
Probe the active site of viral polymerases in a controlled, in vitro setting.
-
Investigate the impact of host cell signaling and metabolic state on the activation of nucleoside analog prodrugs.
-
Serve as a benchmark molecule in the development and validation of novel antiviral assays. [1][6]
Quantitative Data
The following tables summarize the available quantitative data for this compound and its active metabolite R1479. This data is essential for designing and interpreting experiments using this compound as a chemical probe.
Table 1: In Vitro Efficacy of R1479 against Dengue Virus
| Cell Line | DENV Serotype(s) | EC50 (µM) | Citation(s) |
| Huh-7 | DENV reference strains & clinical isolates | 1.9 - 11 | [1] |
| Primary Human Macrophages | DENV-1, DENV-2, DENV-4 | 1.3 - 3.2 | [1] |
| Primary Human Dendritic Cells | DENV-1, DENV-2, DENV-4 | 5.2 - 6.0 | [1] |
Table 2: Pharmacokinetics of R1479 in Adult Dengue Patients (Day 1)
| This compound Dose (oral, twice daily) | Cmax (µM) | C12h (µM) | Citation(s) |
| 1500 mg | >6 (in most patients) | 2.7 - 4.9 | [1] |
| 3000 mg | >6 (in 95% of patients) | 2.1 - 15.7 | [1] |
Note on Kinetic Parameters: While the EC50 values in cell-based assays are available, specific kinetic parameters such as the Michaelis constant (Km) and the inhibitor constant (Ki) for the interaction of R1479-TP with Dengue virus RdRp have not been extensively published. Determining these values through in vitro polymerase assays, as detailed in the protocols below, would be a valuable contribution to the field. One study on the Dengue virus polymerase reported a Km of 275 ± 52 µM for the natural substrate GTP.[8][9]
Experimental Protocols
The following protocols provide detailed methodologies for utilizing this compound and its metabolites to study viral polymerase activity.
4.1. Protocol 1: In Vitro RNA-Dependent RNA Polymerase (RdRp) Inhibition Assay
This biochemical assay directly measures the inhibitory effect of R1479-TP on the enzymatic activity of a purified viral RdRp.
Materials:
-
Purified recombinant viral RdRp (e.g., DENV NS5)
-
RNA template with a 3' overhang
-
Fluorescently or radioactively labeled primer complementary to the 3' end of the template
-
Natural ribonucleoside triphosphates (rNTPs: ATP, CTP, GTP, UTP)
-
R1479-triphosphate (R1479-TP)
-
Reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM KCl, 5 mM MgCl2, 1 mM DTT)
-
Stop solution (e.g., 50 mM EDTA)
-
Denaturing polyacrylamide gel electrophoresis (PAGE) system
-
Phosphorimager or fluorescence scanner
Methodology:
-
Prepare the RdRp reaction mix: In a microcentrifuge tube, combine the purified RdRp, RNA template, and labeled primer in the reaction buffer.
-
Pre-incubate: Incubate the mixture at the optimal temperature for the polymerase (e.g., 30-37°C) for 15 minutes to allow the enzyme to bind to the template-primer duplex.
-
Initiate the reaction: Start the polymerization reaction by adding a mixture of rNTPs and varying concentrations of R1479-TP.
-
Incubate: Allow the reaction to proceed for a defined period (e.g., 30-60 minutes) at the optimal temperature.
-
Terminate the reaction: Stop the reaction by adding the stop solution.
-
Analyze the products: Denature the RNA products and separate them by size using denaturing PAGE.
-
Visualize and quantify: Visualize the labeled RNA products using a phosphorimager or fluorescence scanner. The amount of full-length product will be inversely proportional to the inhibitory activity of R1479-TP.
-
Data analysis: Calculate the IC50 value of R1479-TP by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
4.2. Protocol 2: Dengue Virus Replicon Assay
This cell-based assay measures the effect of this compound on viral RNA replication in a cellular context, bypassing the need for infectious virus.
Materials:
-
Mammalian cell line permissive to Dengue virus replication (e.g., BHK-21, Huh-7)
-
Dengue virus replicon plasmid encoding a reporter gene (e.g., Luciferase or GFP)
-
In vitro transcription kit
-
Electroporation system
-
Cell culture medium and reagents
-
This compound
-
Lysis buffer
-
Luciferase assay reagent or fluorescence microscope/plate reader
Methodology:
-
Prepare replicon RNA: Linearize the Dengue virus replicon plasmid and use an in vitro transcription kit to synthesize replicon RNA.
-
Transfect cells: Transfect the permissive cell line with the replicon RNA via electroporation.
-
Seed cells: Plate the transfected cells in multi-well plates.
-
Treat with this compound: Add serial dilutions of this compound to the cell culture medium.
-
Incubate: Incubate the cells for a specified period (e.g., 48-72 hours) to allow for replicon replication and reporter gene expression.
-
Measure reporter activity:
-
For luciferase replicons: Lyse the cells and measure luciferase activity using a luminometer.
-
For GFP replicons: Measure GFP expression using fluorescence microscopy or a fluorescence plate reader.
-
-
Data analysis: Calculate the EC50 value of this compound by plotting the percentage of inhibition of reporter gene expression against the logarithm of the drug concentration. A cell viability assay (e.g., MTT or CellTiter-Glo) should be run in parallel to determine the CC50 (50% cytotoxic concentration). The selectivity index (SI = CC50/EC50) can then be calculated.
4.3. Protocol 3: Investigating the Impact of Cytokines on this compound Activation
This protocol is designed to elucidate the mechanism behind the in vivo failure of this compound in Dengue patients.
Materials:
-
Primary human PBMCs or a relevant immune cell line
-
This compound
-
Recombinant human cytokines (e.g., TNF-α, IFN-γ)
-
Cell lysis buffer for nucleotide extraction (e.g., methanol-based)
-
High-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) system
Methodology:
-
Cell culture and stimulation: Culture PBMCs and treat with a cocktail of pro-inflammatory cytokines relevant to Dengue virus infection for a specified period (e.g., 24 hours). Include an untreated control group.
-
This compound treatment: Add this compound to both the cytokine-treated and untreated cells and incubate for various time points (e.g., 2, 8, 24 hours).
-
Nucleotide extraction: At each time point, harvest the cells and perform nucleotide extraction using a validated method.
-
Quantification of R1479-TP: Analyze the cell extracts using HPLC-MS/MS to quantify the intracellular concentrations of R1479, R1479-monophosphate, R1479-diphosphate, and R1479-triphosphate.
-
Data analysis: Compare the levels of R1479 and its phosphorylated metabolites between the cytokine-treated and untreated cells. A significant reduction in R1479-TP levels in the cytokine-treated group would confirm the inhibitory effect of the inflammatory environment on this compound activation.
Visualizations
The following diagrams, generated using the DOT language, illustrate key concepts and workflows related to the use of this compound as a chemical probe.
Caption: Metabolic activation of this compound and inhibition of viral RdRp.
Caption: Experimental workflow for characterizing this compound.
Caption: this compound's utility as a probe vs. its clinical outcome.
Conclusion and Future Directions
This compound, despite its clinical failure as a therapeutic for Dengue fever, possesses the ideal characteristics of a chemical probe for the study of viral RNA-dependent polymerases. Its well-defined mechanism of action, coupled with the clear delineation of its activity in vitro versus in vivo, provides a unique opportunity for researchers. By utilizing the protocols outlined in this guide, scientists can leverage this compound and its active metabolite, R1479-TP, to:
-
Characterize the active site and kinetic properties of viral RdRps from a range of pathogens.
-
Screen for novel polymerase inhibitors in a well-defined system.
-
Investigate the complex cellular pathways that govern the activation of nucleoside analog prodrugs.
-
Further dissect the interplay between host immune responses and antiviral drug efficacy.
Future research should focus on determining the precise kinetic parameters of R1479-TP with various viral polymerases and exploring the specific host kinases and signaling pathways that are modulated by viral infection and subsequent cytokine release, leading to altered prodrug metabolism. Such studies will not only enhance our understanding of viral replication but also inform the design of next-generation antiviral therapeutics that can overcome the challenges of the complex host-pathogen interface.
References
- 1. A Randomized, Double-Blind Placebo Controlled Trial of this compound, a Polymerase Inhibitor, in Adult Dengue Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. This compound | CAS:690270-29-2 | Polymerase inhibitor,anti-HCV | High Purity | Manufacturer BioCrick [biocrick.com]
- 6. A randomized, double-blind placebo controlled trial of this compound, a polymerase inhibitor, in adult dengue patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antiviral agents acting as DNA or RNA chain terminators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Characterization of the Elongation Complex of Dengue Virus RNA Polymerase: ASSEMBLY, KINETICS OF NUCLEOTIDE INCORPORATION, AND FIDELITY - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Characterization of the elongation complex of dengue virus RNA polymerase: assembly, kinetics of nucleotide incorporation, and fidelity - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Quantifying Balapiravir's Effect on Viral Replication using Plaque Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Balapiravir (R-1626) is an investigational antiviral prodrug of the nucleoside analog R1479 (4'-azidocytidine).[1][2] Initially developed for the treatment of Hepatitis C Virus (HCV), its mechanism of action also showed potential against other RNA viruses.[3][4] this compound is intracellularly converted to its active triphosphate form, which acts as a competitive inhibitor of the viral RNA-dependent RNA polymerase (RdRp), an essential enzyme for viral genome replication.[2] By incorporating into the nascent viral RNA chain, it causes premature termination, thus halting viral replication.[2] Due to the structural similarities in the RdRp of flaviviruses, this compound was repurposed and investigated for its efficacy against Dengue Virus (DENV).[5]
Plaque assays are a fundamental tool in virology for quantifying infectious virus particles. In the context of antiviral drug development, the plaque reduction assay is the gold standard for determining the in vitro efficacy of a compound. This assay measures the ability of a drug to inhibit the formation of plaques, which are localized areas of cell death caused by viral replication in a cell monolayer. The reduction in the number and size of plaques in the presence of the drug provides a quantitative measure of its antiviral activity.
These application notes provide a detailed protocol for quantifying the antiviral effect of this compound against susceptible viruses, such as Dengue Virus, using a plaque reduction assay.
Mechanism of Action of this compound
This compound, as a prodrug, is designed to improve the bioavailability of the active compound, R1479. Once inside the host cell, R1479 is phosphorylated by host cell kinases to its active triphosphate form, R1479-TP. This active metabolite then competes with the natural nucleoside triphosphates for incorporation into the elongating viral RNA strand by the viral RdRp. The incorporation of R1479-TP leads to chain termination, thereby inhibiting viral replication.
Experimental Protocols
Plaque Reduction Assay for this compound
This protocol is designed to determine the 50% effective concentration (EC50) of this compound's active form, R1479, against a susceptible virus (e.g., Dengue Virus) in a suitable host cell line (e.g., Vero cells).
Materials:
-
Cells: Vero cells (or other susceptible cell line)
-
Virus: Dengue Virus (serotype 2 recommended, or other susceptible virus)
-
Compound: R1479 (active form of this compound)
-
Media and Reagents:
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Agarose (for overlay)
-
Crystal Violet staining solution (0.1% crystal violet in 20% ethanol)
-
-
Equipment:
-
6-well cell culture plates
-
Humidified CO2 incubator (37°C, 5% CO2)
-
Biosafety cabinet
-
Microscope
-
Pipettes and sterile tips
-
Procedure:
-
Cell Seeding:
-
One day prior to infection, seed Vero cells into 6-well plates at a density that will result in a confluent monolayer on the day of infection (e.g., 5 x 10^5 cells/well).
-
Incubate overnight at 37°C in a 5% CO2 incubator.
-
-
Compound Preparation:
-
Prepare a stock solution of R1479 in a suitable solvent (e.g., DMSO).
-
On the day of the experiment, prepare serial dilutions of R1479 in DMEM to achieve the desired final concentrations (e.g., 0.1 µM to 100 µM). Include a vehicle control (DMEM with the same concentration of solvent as the highest drug concentration).
-
-
Virus Dilution and Infection:
-
On the day of the experiment, thaw a stock of Dengue Virus and prepare serial dilutions in DMEM to achieve a concentration that will produce approximately 50-100 plaques per well.
-
Remove the growth medium from the confluent cell monolayers and wash once with PBS.
-
Infect the cells by adding 200 µL of the diluted virus to each well.
-
Incubate for 1-2 hours at 37°C, rocking the plates every 15-20 minutes to ensure even distribution of the virus.
-
-
Drug Treatment and Overlay:
-
During the virus adsorption period, prepare the agarose overlay. Melt a 2% agarose solution and cool it to 42°C. Mix the melted agarose 1:1 with 2x DMEM containing 4% FBS and the appropriate concentrations of R1479 (or vehicle control).
-
After the virus adsorption period, remove the viral inoculum from the wells.
-
Gently add 2 mL of the agarose overlay containing the respective drug dilutions to each well.
-
Allow the overlay to solidify at room temperature in the biosafety cabinet.
-
-
Incubation:
-
Incubate the plates at 37°C in a 5% CO2 incubator for 4-6 days, or until plaques are visible.
-
-
Plaque Visualization and Counting:
-
After the incubation period, fix the cells by adding 1 mL of 10% formalin to each well and incubating for at least 30 minutes.
-
Carefully remove the agarose overlay.
-
Stain the cell monolayer by adding 0.5 mL of crystal violet solution to each well and incubating for 15-20 minutes at room temperature.
-
Gently wash the wells with water to remove excess stain and allow the plates to air dry.
-
Count the number of plaques in each well.
-
Experimental Workflow Diagram:
Data Presentation
The primary output of a plaque reduction assay is the number of plaques at different drug concentrations. This data is then used to calculate the EC50 value, which is the concentration of the drug that inhibits 50% of plaque formation compared to the vehicle control.
Table 1: Representative Data from a Plaque Reduction Assay for R1479 against Dengue Virus
| R1479 Concentration (µM) | Plaque Count (Well 1) | Plaque Count (Well 2) | Average Plaque Count | % Inhibition |
| 0 (Vehicle Control) | 85 | 91 | 88 | 0% |
| 0.1 | 82 | 86 | 84 | 4.5% |
| 1 | 65 | 71 | 68 | 22.7% |
| 5 | 40 | 48 | 44 | 50.0% |
| 10 | 25 | 31 | 28 | 68.2% |
| 50 | 8 | 12 | 10 | 88.6% |
| 100 | 0 | 2 | 1 | 98.9% |
% Inhibition = [1 - (Average Plaque Count at Drug Concentration / Average Plaque Count of Vehicle Control)] x 100
Table 2: Summary of In Vitro Antiviral Activity of R1479 against Dengue Virus Serotypes
| Virus | Cell Line | EC50 (µM) |
| DENV-1 | Huh-7 | 1.9 - 11 |
| DENV-2 | Huh-7 | 1.9 - 11 |
| DENV-4 | Huh-7 | 1.9 - 11 |
| DENV-1 | Primary Human Macrophages | 1.3 - 3.2 |
| DENV-2 | Primary Human Macrophages | 1.3 - 3.2 |
| DENV-4 | Primary Human Macrophages | 1.3 - 3.2 |
| DENV-1 | Primary Human Dendritic Cells | 5.2 - 6.0 |
| DENV-2 | Primary Human Dendritic Cells | 5.2 - 6.0 |
| DENV-4 | Primary Human Dendritic Cells | 5.2 - 6.0 |
Data compiled from published studies. The range of EC50 values reflects the variability between different viral strains and experimental conditions.[5]
Conclusion
The plaque reduction assay is a robust and reliable method for quantifying the in vitro antiviral activity of this compound's active metabolite, R1479. The detailed protocol and data presentation guidelines provided in these application notes offer a framework for researchers to assess the potency of this compound against various RNA viruses. While this compound's clinical development has been halted, the methodologies for evaluating its antiviral efficacy remain relevant for the continued research and development of novel antiviral agents. The in vitro data consistently demonstrates that R1479 is a potent inhibitor of Dengue Virus replication across different serotypes and cell types.[5]
References
- 1. A randomized, double-blind placebo controlled trial of this compound, a polymerase inhibitor, in adult dengue patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. journals.asm.org [journals.asm.org]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. A Randomized, Double-Blind Placebo Controlled Trial of this compound, a Polymerase Inhibitor, in Adult Dengue Patients - PMC [pmc.ncbi.nlm.nih.gov]
Determining Balapiravir's EC50 Against Dengue Virus: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for cell-based assays to determine the half-maximal effective concentration (EC50) of Balapiravir against the dengue virus (DENV). This compound is a prodrug of the nucleoside analog R1479, which inhibits the viral RNA-dependent RNA polymerase (RdRp), a crucial enzyme for viral replication.[1][2][3] Accurate determination of its EC50 is a critical step in the evaluation of its antiviral activity.
Mechanism of Action of this compound
This compound is administered as a prodrug and is converted in the body to its active form, R1479 triphosphate. This active metabolite acts as a competitive inhibitor of the DENV NS5 RNA-dependent RNA polymerase. By incorporating into the nascent viral RNA chain, it causes premature termination of transcription, thus inhibiting viral replication.
Caption: Mechanism of action of this compound.
Quantitative Data Summary
The following table summarizes the reported EC50 values for this compound's active form, R1479, against various dengue virus serotypes in different cell lines.
| Cell Line | DENV Serotype(s) | EC50 Range (µM) | Reference(s) |
| Huh-7 | DENV-1, DENV-2, DENV-4 | 1.9 - 11 | [1][4] |
| Primary Human Macrophages | DENV-1, DENV-2, DENV-4 | 1.3 - 3.2 | [1][4] |
| Primary Human Dendritic Cells | DENV-1, DENV-2, DENV-4 | 5.2 - 6.0 | [1][4] |
Experimental Protocols
Three common cell-based assays for determining the EC50 of antiviral compounds against dengue virus are the Plaque Reduction Neutralization Test (PRNT), the Virus Yield Reduction Assay, and Reporter-Based Assays.
Plaque Reduction Neutralization Test (PRNT)
The PRNT is a widely used method to quantify the titer of neutralizing antibodies but can be adapted to determine the EC50 of antiviral compounds.[5][6][7][8][9]
Caption: Plaque Reduction Neutralization Test (PRNT) workflow.
Materials:
-
Vero cells (or other susceptible cell line)
-
Dengue virus stock of known titer (PFU/mL)
-
This compound
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Assay medium (e.g., DMEM with 2% FBS)
-
Semi-solid overlay (e.g., 1.5% Carboxymethylcellulose in assay medium)
-
Crystal violet staining solution (0.5% crystal violet in 20% ethanol)
-
Phosphate-buffered saline (PBS)
-
Formalin (10% in PBS)
-
24-well plates
Protocol:
-
Cell Seeding: Seed Vero cells in 24-well plates at a density that will result in a confluent monolayer on the day of infection (e.g., 1 x 10^5 cells/well). Incubate overnight at 37°C with 5% CO2.
-
Compound Preparation: Prepare serial dilutions of this compound in assay medium. A typical starting concentration might be 100 µM, with 2-fold or 3-fold serial dilutions.
-
Virus-Compound Incubation: In a separate plate or tubes, mix a standardized amount of dengue virus (to yield 50-100 plaques per well) with each dilution of this compound. Also, include a virus-only control (no compound) and a cell-only control (no virus, no compound). Incubate this mixture for 1 hour at 37°C.
-
Infection: Remove the growth medium from the cell monolayers and infect the cells with the virus-compound mixtures.
-
Adsorption: Incubate the plates for 1-2 hours at 37°C to allow for virus adsorption.
-
Overlay: Gently remove the inoculum and overlay the cells with the semi-solid overlay medium.
-
Incubation: Incubate the plates for 5-7 days at 37°C with 5% CO2, or until distinct plaques are visible.
-
Staining:
-
Fix the cells by adding 10% formalin to each well and incubating for at least 30 minutes.
-
Gently wash the wells with water.
-
Stain the cells with crystal violet solution for 15-20 minutes.
-
Wash the wells with water and allow them to dry.
-
-
Plaque Counting and EC50 Calculation:
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction for each compound concentration relative to the virus-only control.
-
Determine the EC50 value by plotting the percentage of plaque reduction against the log of the compound concentration and fitting the data to a dose-response curve.
-
Virus Yield Reduction Assay
This assay measures the amount of infectious virus produced in the presence of an antiviral compound.[10][11]
Caption: Virus Yield Reduction Assay workflow.
Materials:
-
Susceptible cell line (e.g., Huh-7, Vero)
-
Dengue virus stock
-
This compound
-
Complete growth medium
-
Assay medium
-
96-well plates
Protocol:
-
Cell Seeding: Seed cells in 96-well plates to achieve a confluent monolayer on the day of infection.
-
Infection: Infect the cells with dengue virus at a specific multiplicity of infection (MOI), for example, 0.1.
-
Compound Treatment: After a 1-2 hour adsorption period, remove the inoculum, wash the cells, and add assay medium containing serial dilutions of this compound.
-
Incubation: Incubate the plates for a period that allows for multiple rounds of viral replication (e.g., 48-72 hours).
-
Supernatant Harvest: At the end of the incubation period, harvest the cell culture supernatant from each well.
-
Virus Titration: Determine the infectious virus titer in the harvested supernatants using a standard plaque assay or a 50% tissue culture infectious dose (TCID50) assay.[12]
-
EC50 Calculation:
-
Calculate the percentage of virus yield reduction for each compound concentration compared to the untreated virus control.
-
Determine the EC50 value by plotting the percentage of virus yield reduction against the log of the compound concentration and fitting the data to a dose-response curve.
-
Reporter-Based Assay
This high-throughput method utilizes a recombinant dengue virus expressing a reporter gene, such as luciferase or green fluorescent protein (GFP), to measure viral replication.[13][14][15][16][17]
Caption: Reporter-Based Assay workflow.
Materials:
-
Susceptible cell line
-
Recombinant dengue virus expressing a reporter gene (e.g., Renilla Luciferase)
-
This compound
-
Complete growth medium
-
Assay medium
-
White, opaque 96-well plates (for luminescence assays)
-
Luciferase assay reagent
Protocol:
-
Cell Seeding: Seed cells in white, opaque 96-well plates.
-
Compound Addition: Add serial dilutions of this compound to the wells.
-
Infection: Infect the cells with the reporter dengue virus.
-
Incubation: Incubate the plates for 48-72 hours.
-
Signal Detection:
-
Lyse the cells according to the luciferase assay kit manufacturer's instructions.
-
Add the luciferase substrate to the cell lysates.
-
Measure the luminescence signal using a plate reader.
-
-
EC50 Calculation:
-
Calculate the percentage of inhibition of the reporter signal for each compound concentration relative to the untreated virus control.
-
Determine the EC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
-
Conclusion
The choice of assay for determining the EC50 of this compound against dengue virus will depend on the specific research needs, available resources, and desired throughput. The PRNT is a traditional and reliable method, the yield reduction assay provides a direct measure of infectious virus production, and reporter-based assays are well-suited for high-throughput screening. By following these detailed protocols, researchers can obtain accurate and reproducible EC50 values to further characterize the antiviral activity of this compound and other potential anti-dengue compounds.
References
- 1. A Randomized, Double-Blind Placebo Controlled Trial of this compound, a Polymerase Inhibitor, in Adult Dengue Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A randomized, double-blind placebo controlled trial of this compound, a polymerase inhibitor, in adult dengue patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scribd.com [scribd.com]
- 5. Optimization and Validation of a Plaque Reduction Neutralization Test for the Detection of Neutralizing Antibodies to Four Serotypes of Dengue Virus Used in Support of Dengue Vaccine Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. avys.omu.edu.tr [avys.omu.edu.tr]
- 7. stacks.cdc.gov [stacks.cdc.gov]
- 8. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 9. Dengue Plaque Reduction Neutralization Test (PRNT) in Primary and Secondary Dengue Virus Infections: How Alterations in Assay Conditions Impact Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Virus Yield Reduction Analysis - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 11. Cell-Based Antiviral Assays for Screening and Profiling Inhibitors Against Dengue Virus | Springer Nature Experiments [experiments.springernature.com]
- 12. The development, optimization and validation of an assay for high throughput antiviral drug screening against Dengue virus - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A quantitative luciferase-based cell–cell fusion assay to measure four-serotype dengue virus E protein-triggered membrane fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Development and characterization of a stable luciferase dengue virus for high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Dual-Luciferase® Reporter Assay System Protocol [promega.com]
- 16. High-Throughput Screening Using Dengue Virus Reporter Genomes | Springer Nature Experiments [experiments.springernature.com]
- 17. researchexperts.utmb.edu [researchexperts.utmb.edu]
Experimental design for Balapiravir studies in AG129 mouse models
Application Notes and Protocols
Topic: Experimental Design for Balapiravir Studies in AG129 Mouse Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
Dengue virus (DENV) is a mosquito-borne flavivirus that represents a significant global health threat.[1] The development of effective antiviral therapies is crucial, and robust preclinical evaluation is a key step in this process.[2] The AG129 mouse model, which lacks receptors for both type I (IFN-α/β) and type II (IFN-γ) interferons, is a widely used small animal model for studying DENV pathogenesis and for the in vivo evaluation of antiviral candidates.[1][3][4] These mice are susceptible to infection by all four DENV serotypes, which typically results in high viremia, vascular leakage, and mortality, mimicking aspects of severe human dengue disease.[5]
This compound (R1626) is an orally available prodrug of the nucleoside analogue 4’-azidocytidine (R1479).[6][7][8] Following administration, this compound is metabolized to its active triphosphate form, which acts as a competitive inhibitor of the viral RNA-dependent RNA polymerase (RdRp), a critical enzyme for viral replication.[6][8] this compound was initially developed for the treatment of Hepatitis C virus (HCV) and subsequently investigated for dengue.[9][10]
While in vitro studies demonstrated that the active metabolite of this compound, R1479, can inhibit DENV replication, clinical trials in adult dengue patients did not show a significant impact on viral kinetics or clinical outcomes.[7][11] Subsequent research suggested that high levels of cytokines produced during dengue infection might impair the conversion of the prodrug to its active form, limiting its efficacy.[9]
Despite the clinical trial results, conducting preclinical studies with this compound in a validated model like the AG129 mouse is essential for a comprehensive understanding of its pharmacological profile and potential limitations. These studies can elucidate the drug's efficacy under controlled conditions, define dose-response relationships, and explore the impact of treatment timing on disease outcomes. This document provides detailed protocols for designing and executing studies to evaluate the antiviral efficacy of this compound against dengue virus in the AG129 mouse model.
Mechanism of Action: this compound
This compound is a prodrug that must be metabolized within the host cell to become active. The process involves intracellular kinases that phosphorylate the parent nucleoside analogue (R1479) into its triphosphate form. This active metabolite mimics natural nucleotides and is incorporated into the growing viral RNA chain by the RdRp. Its incorporation leads to chain termination, thereby halting viral replication.
Caption: Mechanism of action of this compound.
Experimental Protocols
These protocols are designed for evaluating the efficacy of this compound against DENV serotype 2 (e.g., strain NGC or the mouse-adapted S221 strain) in AG129 mice.[12] Adjustments may be necessary for other serotypes or strains. All animal procedures must be approved by and conducted in accordance with the institution's Institutional Animal Care and Use Committee (IACUC) guidelines.
Materials and Reagents
-
Animals: 6- to 8-week-old male and female AG129 mice.
-
Virus: Dengue virus serotype 2 (DENV-2), strain NGC or S221.
-
Test Compound: this compound powder.
-
Vehicle: Appropriate vehicle for this compound suspension/solution (e.g., 0.5% carboxymethylcellulose [CMC] in sterile water).
-
Anesthetics: Isoflurane or equivalent.
-
Consumables: Sterile syringes, needles (27-30G), oral gavage needles, microcentrifuge tubes, pipette tips, etc.
-
Reagents: Phosphate-buffered saline (PBS), cell culture media (e.g., DMEM), fetal bovine serum (FBS), antibiotics, RNA extraction kits, RT-qPCR reagents.
Virus Stock Preparation and Titration
-
Propagate DENV-2 in a suitable cell line (e.g., C6/36 or Vero cells).
-
Harvest the virus-containing supernatant when cytopathic effect (CPE) is evident.
-
Clarify the supernatant by centrifugation (e.g., 2000 x g for 10 minutes at 4°C).
-
Aliquot the virus stock and store at -80°C.
-
Determine the virus titer using a standard plaque assay on Vero cells.[13] The titer should be expressed in Plaque Forming Units per milliliter (PFU/mL).
Animal Handling and Acclimatization
-
House AG129 mice in a BSL-2 or BSL-3 facility, depending on institutional guidelines.
-
Provide a standard 12-hour light/dark cycle with ad libitum access to food and water.[14]
-
Allow mice to acclimatize for at least 7 days before starting the experiment.
-
Record the weight of each mouse before the start of the study.
This compound Formulation
-
Prepare a fresh suspension of this compound in the chosen vehicle (e.g., 0.5% CMC) on each day of dosing.
-
Vortex thoroughly to ensure a homogenous suspension.
-
The concentration should be calculated based on the desired dose (mg/kg) and the average weight of the mice, assuming a standard dosing volume (e.g., 100 µL or 200 µL).
Experimental Design and Procedure
The following workflow outlines a typical prophylactic and therapeutic efficacy study.
Caption: General experimental workflow for an antiviral study.
Procedure:
-
Group Allocation: Randomly assign mice to experimental groups (n=8-10 mice per group). A typical study would include the groups outlined in the diagram below.
-
Infection: On Day 0, infect all mice, except the 'No Virus' control group, with a predetermined dose of DENV-2 (e.g., 10^4 - 10^6 PFU) via intraperitoneal (i.p.) injection.[15]
-
Treatment: Administer this compound or vehicle via oral gavage (p.o.) twice daily (BID).
-
Prophylactic Regimen: Begin treatment 6-12 hours before virus challenge and continue for 7 consecutive days.[15]
-
Therapeutic Regimen: Begin treatment 12-24 hours after virus challenge and continue for 7 consecutive days.
-
-
Monitoring: Monitor mice at least twice daily for clinical signs of disease (e.g., ruffled fur, hunched posture, lethargy, paralysis), body weight, and survival for at least 14 days post-infection.[15][16] Euthanize mice that reach humane endpoints (e.g., >20% weight loss, severe paralysis).
-
Sample Collection:
-
On Day 3 post-infection, collect blood (via retro-orbital or submandibular bleed) from a subset of mice in each group (n=3-4) to determine peak viremia.[17]
-
At the study endpoint, collect terminal blood samples and harvest organs (spleen, liver, brain) for viral load determination.
-
Caption: Example of experimental group design.
Endpoint Analysis
-
Viremia and Tissue Viral Load:
-
Extract viral RNA from serum and tissue homogenates using a commercial kit.
-
Perform quantitative reverse transcription PCR (RT-qPCR) to determine the number of viral RNA copies.[18]
-
Results can be expressed as viral RNA copies per mL of serum or per gram of tissue.
-
-
Survival Analysis:
-
Plot survival data using a Kaplan-Meier curve.
-
Compare survival rates between groups using a log-rank (Mantel-Cox) test.
-
-
Morbidity Analysis:
-
Plot mean body weight changes and clinical scores over time for each group.
-
Statistical significance can be determined using a two-way ANOVA.
-
Data Presentation and Expected Results
The following tables present hypothetical data from a prophylactic study to illustrate expected outcomes.
Table 1: Dosing and Treatment Schedule
| Group | Treatment | Dose (mg/kg) | Route | Schedule |
|---|---|---|---|---|
| 1 | Vehicle (0.5% CMC) | - | p.o. | BID for 7 days |
| 2 | This compound | 100 | p.o. | BID for 7 days |
| 3 | This compound | 300 | p.o. | BID for 7 days |
| 4 | Positive Control | 50 | p.o. | BID for 7 days |
Table 2: Efficacy of this compound on Survival and Viremia in DENV-Infected AG129 Mice
| Group | Treatment (mg/kg) | Median Survival Time (Days) | Survival Rate (%) | Mean Viremia on Day 3 (log10 RNA copies/mL) |
|---|---|---|---|---|
| 1 | Vehicle | 8 | 0 | 7.5 ± 0.4 |
| 2 | This compound (100) | 9 | 12.5 | 7.1 ± 0.5 |
| 3 | This compound (300) | 11 | 25 | 6.6 ± 0.6 |
| 4 | Positive Control (50) | >14 | 87.5 | 4.2 ± 0.8 |
Table 3: Viral Load in Tissues at Study Endpoint (Day 8 for Vehicle Group)
| Group | Treatment (mg/kg) | Spleen (log10 RNA copies/g) | Liver (log10 RNA copies/g) | Brain (log10 RNA copies/g) |
|---|---|---|---|---|
| 1 | Vehicle | 8.2 ± 0.5 | 7.8 ± 0.6 | 6.5 ± 0.7 |
| 2 | This compound (100) | 7.9 ± 0.6 | 7.5 ± 0.5 | 6.2 ± 0.8 |
| 3 | This compound (300) | 7.4 ± 0.7 | 7.1 ± 0.6 | 5.8 ± 0.9 |
| 4 | Positive Control (50) | 4.8 ± 0.9 | 4.5 ± 1.1 | < 4.0 |
Note: Data are hypothetical and for illustrative purposes. Actual results may vary.
Conclusion and Considerations
The protocols described provide a framework for the preclinical evaluation of this compound in the AG129 mouse model of dengue infection. Given the known challenges with this compound's activation in the context of dengue-induced inflammation, researchers should interpret the results with caution.[9] A lack of significant efficacy in this model would be consistent with previous clinical findings and could reinforce the hypothesis that the prodrug's conversion is inhibited in vivo. Negative or modest results would still be valuable, providing a benchmark for the development of next-generation nucleoside inhibitors with improved activation profiles. Key considerations for these studies include ensuring the use of a robust, well-characterized virus stock and adhering to consistent animal monitoring and ethical endpoints.
References
- 1. A dengue fever viremia model in mice shows reduction in viral replication and suppression of the inflammatory response after treatment with antiviral drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Testing antiviral compounds in a dengue mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A mouse model for studying dengue virus pathogenesis and immune response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Dengue mouse models for evaluating pathogenesis and countermeasures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. A Randomized, Double-Blind Placebo Controlled Trial of this compound, a Polymerase Inhibitor, in Adult Dengue Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacy and Drug Development | Medires Publishing [mediresonline.org]
- 9. This compound - Wikipedia [en.wikipedia.org]
- 10. This compound hydrochloride - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 11. A randomized, double-blind placebo controlled trial of this compound, a polymerase inhibitor, in adult dengue patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. research.monash.edu [research.monash.edu]
- 13. Protocol for analyzing and visualizing antiviral immune responses after acute infection of the murine oral mucosa - PMC [pmc.ncbi.nlm.nih.gov]
- 14. digitalcommons.usu.edu [digitalcommons.usu.edu]
- 15. academic.oup.com [academic.oup.com]
- 16. Zika AG129 Mouse Model - IITRI [iitri.org]
- 17. AG129 Mice as a Comprehensive Model for the Experimental Assessment of Mosquito Vector Competence for Arboviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Application of Balapiravir in High-Throughput Screening for Antiviral Compounds: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Balapiravir (R-1626) is a prodrug of the nucleoside analog 4'-azidocytidine (R1479), which has demonstrated inhibitory activity against the RNA-dependent RNA polymerase (RdRp) of several RNA viruses, most notably the Hepatitis C virus (HCV) and Dengue virus (DENV).[1][2] Although its clinical development was halted due to unfavorable risk-benefit profiles in human trials, this compound and its active metabolite, R1479, remain valuable tools in the research and drug discovery setting.[2][3] Specifically, they can serve as essential reference compounds in high-throughput screening (HTS) campaigns aimed at identifying novel antiviral agents.
These application notes provide a comprehensive overview of this compound's mechanism of action, its utility in HTS, and detailed protocols for its application in relevant antiviral assays.
Mechanism of Action
This compound is administered as a tri-isobutyrate ester prodrug to enhance its oral bioavailability.[4] Following administration, it undergoes intracellular metabolism to its active form, R1479-triphosphate. This process involves the sequential removal of the isobutyrate groups to yield R1479, which is then phosphorylated by host cell kinases.[5]
The active R1479-triphosphate acts as a competitive inhibitor of the viral RNA-dependent RNA polymerase (RdRp).[6] It mimics the natural nucleoside triphosphate and is incorporated into the nascent viral RNA strand. Upon incorporation, it leads to chain termination, thereby halting viral replication.[7]
A critical consideration in the use of this compound, particularly in the context of Dengue virus, is the observation that host cell cytokine responses can significantly impact its efficacy. Pro-inflammatory cytokines, often elevated during Dengue infection, have been shown to downregulate the activity of host kinases responsible for the phosphorylation of R1479, thus reducing the intracellular concentration of the active triphosphate form and diminishing its antiviral effect.[2] This highlights the importance of the cellular context in screening assays.
Figure 1: Mechanism of action of this compound.
Data Presentation
The following tables summarize the in vitro antiviral activity and cytotoxicity of this compound's active form, R1479. This data is crucial for determining appropriate concentrations for HTS assays and for calculating the selectivity index (SI), a key parameter in hit validation.
Table 1: In Vitro Antiviral Activity of R1479 against Dengue Virus (DENV)
| Virus Serotype | Cell Line | Assay Type | EC50 (µM) | Reference |
| DENV-1 | Huh-7 | Replicon | 1.9 - 11 | [8] |
| DENV-2 | Huh-7 | Replicon | 1.9 - 11 | [8] |
| DENV-4 | Huh-7 | Replicon | 1.9 - 11 | [8] |
| DENV-1 | Primary Human Macrophages | Virus Yield | 1.3 - 3.2 | [8] |
| DENV-2 | Primary Human Macrophages | Virus Yield | 1.3 - 3.2 | [8] |
| DENV-4 | Primary Human Macrophages | Virus Yield | 1.3 - 3.2 | [8] |
| DENV-1 | Primary Human Dendritic Cells | Virus Yield | 5.2 - 6.0 | [8] |
| DENV-2 | Primary Human Dendritic Cells | Virus Yield | 5.2 - 6.0 | [8] |
| DENV-4 | Primary Human Dendritic Cells | Virus Yield | 5.2 - 6.0 | [8] |
Table 2: In Vitro Antiviral Activity of this compound against Hepatitis C Virus (HCV)
| HCV Genotype | Assay Type | EC50 (µM) | Note | Reference |
| 1b | Replicon | Not explicitly stated, but dose-dependent reduction in HCV RNA observed. | Clinical trial data. | [3] |
| 1 | Replicon | Not explicitly stated, but synergistic effect with PEG-IFNα-2a and ribavirin. | Clinical trial data. | [1] |
Table 3: Cytotoxicity of R1479
| Cell Line | Assay Type | CC50 (µM) | Selectivity Index (SI = CC50/EC50) | Reference |
| Vero | Microscopic observation | > 50 | > 4.5 (for DENV in Huh-7) | [9] |
| Huh-7 | Not specified | Not detected | - | [10] |
Experimental Protocols
The following are detailed protocols for high-throughput screening assays where this compound can be used as a positive control for the identification of novel antiviral compounds.
Protocol 1: High-Throughput HCV Replicon Assay (Luciferase-Based)
This protocol is adapted for a 384-well format and utilizes a stable HCV replicon cell line expressing a luciferase reporter gene.
Materials:
-
HCV replicon cells (e.g., Huh-7 harboring a genotype 1b replicon with a luciferase reporter)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), non-essential amino acids, and G418 for selection.
-
Test compounds and this compound (as a positive control) dissolved in DMSO.
-
Luciferase assay reagent (e.g., Bright-Glo™ Luciferase Assay System).
-
384-well white, clear-bottom tissue culture plates.
-
Luminometer.
Procedure:
-
Cell Seeding:
-
Trypsinize and resuspend HCV replicon cells in growth medium.
-
Adjust the cell density to 5 x 10⁴ cells/mL.
-
Dispense 50 µL of the cell suspension into each well of a 384-well plate.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours.
-
-
Compound Addition:
-
Prepare serial dilutions of test compounds and this compound in DMSO. A typical starting concentration for this compound as a control would be 10-fold its expected EC50 (e.g., 50 µM).
-
Using a liquid handler, transfer 200 nL of the compound solutions to the cell plates, resulting in a final DMSO concentration of ≤0.5%.
-
Include wells with DMSO only as a negative control and a known potent HCV inhibitor as a 100% inhibition control.
-
-
Incubation:
-
Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.
-
-
Luciferase Assay:
-
Equilibrate the plates and the luciferase assay reagent to room temperature.
-
Add 25 µL of the luciferase reagent to each well.
-
Incubate for 5 minutes at room temperature to allow for cell lysis and signal stabilization.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Determine the EC50 value for each active compound and the this compound control by fitting the dose-response data to a four-parameter logistic curve.
-
Protocol 2: High-Throughput Dengue Virus Plaque Reduction Assay
This protocol is designed for a 96-well format to screen for inhibitors of DENV infection.
Materials:
-
Vero or BHK-21 cells.
-
DMEM with 2% FBS (infection medium).
-
Dengue virus stock of known titer (e.g., DENV-2).
-
Test compounds and this compound (as a positive control) in DMSO.
-
Carboxymethylcellulose (CMC) overlay medium.
-
Crystal violet staining solution.
-
96-well tissue culture plates.
Procedure:
-
Cell Seeding:
-
Seed 96-well plates with Vero or BHK-21 cells at a density that will form a confluent monolayer within 24 hours.
-
Incubate at 37°C in a 5% CO₂ incubator.
-
-
Compound and Virus Preparation:
-
Prepare serial dilutions of test compounds and this compound in infection medium.
-
Dilute the DENV stock in infection medium to a concentration that will produce 50-100 plaques per well.
-
Mix equal volumes of the compound dilutions and the virus suspension and incubate for 1 hour at 37°C to allow for compound-virus interaction.
-
-
Infection:
-
Remove the growth medium from the cell monolayers.
-
Add 100 µL of the compound-virus mixture to each well.
-
Incubate for 2 hours at 37°C, with gentle rocking every 30 minutes.
-
-
Overlay:
-
Remove the inoculum and overlay the cells with 100 µL of CMC overlay medium.
-
-
Incubation:
-
Incubate the plates for 4-5 days at 37°C in a 5% CO₂ incubator until plaques are visible.
-
-
Staining and Plaque Counting:
-
Fix the cells with 4% formaldehyde.
-
Stain the cells with crystal violet solution.
-
Wash the plates with water and allow them to dry.
-
Count the number of plaques in each well.
-
-
Data Analysis:
-
Calculate the percentage of plaque reduction for each compound concentration compared to the virus-only control.
-
Determine the EC50 value by plotting the percentage of plaque reduction against the compound concentration.
-
Protocol 3: Cytotoxicity Assay (MTT-Based)
It is essential to assess the cytotoxicity of any identified hits to ensure that the observed antiviral activity is not due to cell death.
Materials:
-
The same cell line used in the antiviral assay.
-
Growth medium.
-
Test compounds and a known cytotoxic agent (e.g., doxorubicin) as a positive control.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).
-
96-well or 384-well tissue culture plates.
-
Spectrophotometer.
Procedure:
-
Cell Seeding:
-
Seed plates with cells at the same density as in the antiviral assay.
-
Incubate for 24 hours.
-
-
Compound Addition:
-
Add serial dilutions of the test compounds to the cells.
-
Incubate for the same duration as the antiviral assay (e.g., 72 hours).
-
-
MTT Addition:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until formazan crystals form.
-
-
Solubilization:
-
Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the DMSO control.
-
Determine the CC50 (50% cytotoxic concentration) value for each compound.
-
Mandatory Visualizations
Figure 2: High-throughput screening workflow.
Conclusion
This compound, despite its clinical limitations, serves as a valuable research tool for the discovery of novel antiviral agents targeting RNA viruses. Its well-defined mechanism of action as a prodrug of a nucleoside analog polymerase inhibitor makes it an ideal positive control for a variety of HTS assays. The protocols and data provided herein offer a framework for the effective application of this compound in antiviral drug discovery programs, enabling researchers to identify and validate new chemical entities with the potential for therapeutic development. Careful consideration of the cellular context and potential for host-factor-mediated modulation of its activity is crucial for the accurate interpretation of screening results.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound plus peginterferon alfa-2a (40KD)/ribavirin in a randomized trial of hepatitis C genotype 1 patients() - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemical stability of 4'-azidocytidine and its prodrug this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Mechanism of Action of T-705 Ribosyl Triphosphate against Influenza Virus RNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanism of Inhibition of the Active Triphosphate Form of 2′-α-Fluoro,2′-β-bromouridine against Yellow Fever Virus RNA-Dependent RNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Randomized, Double-Blind Placebo Controlled Trial of this compound, a Polymerase Inhibitor, in Adult Dengue Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Repurposing of approved antivirals against dengue virus serotypes: an in silico and in vitro mechanistic study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Understanding Balapiravir-Induced Lymphopenia
This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for understanding and investigating the mechanisms underlying Balapiravir-induced lymphopenia. The content is presented in a question-and-answer format to directly address potential issues and guide experimental design.
Disclaimer: The clinical development of this compound was discontinued due to safety concerns, including lymphopenia. As a result, publicly available data specifically detailing the mechanism of this compound-induced lymphopenia is limited. The information provided herein is based on the known pharmacology of this compound as a ribonucleoside analog, its established mitochondrial toxicity, and parallels drawn from other drugs in the same class. The proposed mechanisms and experimental protocols are intended to serve as a guide for research purposes.
Frequently Asked Questions (FAQs)
Q1: What is the primary hypothesized mechanism of this compound-induced lymphopenia?
A1: The primary hypothesized mechanism is mitochondrial toxicity leading to lymphocyte apoptosis. This compound's active metabolite, R1479 triphosphate, is a known inhibitor of human mitochondrial RNA polymerase (POLRMT).[1] Inhibition of POLRMT disrupts the synthesis of essential mitochondrial proteins encoded by mitochondrial DNA (mtDNA). This impairment of mitochondrial function can trigger the intrinsic apoptotic pathway in lymphocytes, leading to their depletion and resulting in lymphopenia.
Q2: At what doses was this compound-induced lymphopenia observed?
Q3: Is there a direct link established between this compound and lymphocyte apoptosis?
A3: There are no direct published studies specifically demonstrating that this compound induces apoptosis in lymphocytes. However, based on its mechanism as a nucleoside analog that causes mitochondrial dysfunction, apoptosis is a highly probable downstream consequence. Other nucleoside analogs, such as zidovudine and zalcitabine, have been shown to induce apoptosis in lymphocytes through mitochondrial pathways.[1][5]
Q4: How does mitochondrial dysfunction trigger apoptosis in lymphocytes?
A4: Mitochondrial dysfunction can initiate the intrinsic apoptotic pathway through several mechanisms:
-
Decreased ATP production: Impaired oxidative phosphorylation leads to a drop in cellular ATP levels, which can trigger apoptosis.
-
Increased Reactive Oxygen Species (ROS) production: Dysfunctional mitochondria can produce excess ROS, leading to oxidative stress, damage to cellular components, and activation of apoptotic signaling.
-
Release of pro-apoptotic factors: Mitochondrial outer membrane permeabilization (MOMP) results in the release of cytochrome c and other pro-apoptotic factors from the mitochondrial intermembrane space into the cytoplasm. Cytochrome c then binds to Apaf-1, forming the apoptosome and activating caspase-9, which in turn activates executioner caspases like caspase-3, leading to apoptosis.
Q5: Are there other potential contributing factors to this compound-induced lymphopenia?
A5: Besides direct mitochondrial toxicity, other factors could potentially contribute, although they are less established for this compound:
-
Inhibition of nuclear DNA synthesis: While the primary target is mitochondrial, some nucleoside analogs can also have off-target effects on nuclear DNA replication, which could impact lymphocyte proliferation.
-
Immune-mediated mechanisms: Although less likely to be the primary driver, drug-induced immune responses could theoretically contribute to lymphocyte depletion.
Troubleshooting Experimental Investigations
Problem 1: Inconsistent results in in-vitro lymphocyte viability assays after this compound treatment.
-
Possible Cause 1: Pro-drug activation. this compound is a pro-drug that needs to be metabolized to its active triphosphate form (R1479 triphosphate). The metabolic capacity of your in-vitro cell model (e.g., cell lines vs. primary peripheral blood mononuclear cells (PBMCs)) may vary.
-
Troubleshooting Tip: Use the active nucleoside, R1479, in parallel with this compound to bypass the need for initial metabolic activation and to directly assess the effect of the active compound on lymphocytes.
-
-
Possible Cause 2: Cell density and culture conditions. High cell density can affect nutrient availability and waste accumulation, influencing cell health and drug sensitivity.
-
Troubleshooting Tip: Optimize cell seeding density and ensure consistent culture conditions (media, serum, CO2 levels) across experiments.
-
-
Possible Cause 3: Donor variability in primary cells. PBMCs from different donors can exhibit significant variability in their response to drugs.
-
Troubleshooting Tip: Use PBMCs from multiple healthy donors to assess the range of responses and ensure the observed effect is not donor-specific.
-
Problem 2: Difficulty in detecting early signs of apoptosis in this compound-treated lymphocytes.
-
Possible Cause 1: Time-point of analysis. Apoptosis is a dynamic process, and the timing of analysis is critical. Early apoptotic events may be missed if assessed too late.
-
Troubleshooting Tip: Perform a time-course experiment (e.g., 6, 12, 24, 48 hours) to identify the optimal window for detecting early apoptotic markers like Annexin V staining or caspase activation.
-
-
Possible Cause 2: Insufficient drug concentration. The concentration of this compound or R1479 may be too low to induce a detectable apoptotic response.
-
Troubleshooting Tip: Conduct a dose-response study with a range of concentrations to determine the EC50 for apoptosis induction.
-
Quantitative Data Summary
Due to the limited publicly available data specifically on this compound-induced lymphopenia, a detailed quantitative table cannot be constructed. However, for context, the following table summarizes relevant data for other nucleoside analogs known to cause mitochondrial toxicity in lymphocytes.
| Nucleoside Analog | Concentration | Cell Type | Duration of Exposure | Effect on mtDNA Content (% of control) | Effect on Lymphocyte Count (% of control) | Reference |
| Zalcitabine | 1.77 µM | Primary human CD4 lymphocytes | 10 days | 25% | 60% | [1] |
| Didanosine | 118 µM | Primary human CD4 lymphocytes | 10 days | 21% | 51% | [1] |
| Stavudine | 361 µM | Primary human CD4 lymphocytes | 10 days | 40% | 41% | [1] |
| Zidovudine | 71 µM | Primary human CD4 lymphocytes | 10 days | No significant depletion | 34% | [1] |
Experimental Protocols
Protocol 1: Assessment of this compound-Induced Mitochondrial Dysfunction in Human PBMCs
Objective: To determine if this compound or its active metabolite R1479 induces mitochondrial dysfunction in primary human lymphocytes.
Methodology:
-
PBMC Isolation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Cell Culture: Culture PBMCs in RPMI-1640 medium supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and IL-2 (to maintain lymphocyte viability).
-
Drug Treatment: Treat PBMCs with a range of concentrations of this compound and R1479 (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).
-
Assessment of Mitochondrial Membrane Potential (ΔΨm):
-
Stain cells with a potentiometric dye such as JC-1 or TMRM.
-
Analyze by flow cytometry. A decrease in the red/green fluorescence ratio for JC-1 or a decrease in TMRM fluorescence intensity indicates mitochondrial depolarization.
-
-
Measurement of Mitochondrial Reactive Oxygen Species (ROS):
-
Stain cells with a mitochondria-specific ROS indicator like MitoSOX Red.
-
Analyze by flow cytometry. An increase in fluorescence intensity indicates increased mitochondrial superoxide production.
-
-
Quantification of Mitochondrial DNA (mtDNA) Content:
-
Extract total DNA from treated and control cells.
-
Perform quantitative PCR (qPCR) using primers specific for a mitochondrial gene (e.g., MT-ND1) and a nuclear gene (e.g., B2M) for normalization.
-
Calculate the relative mtDNA copy number.
-
Protocol 2: Evaluation of this compound-Induced Apoptosis in Human PBMCs
Objective: To determine if this compound or R1479 induces apoptosis in primary human lymphocytes.
Methodology:
-
PBMC Isolation and Culture: As described in Protocol 1.
-
Drug Treatment: Treat PBMCs with a range of concentrations of this compound and R1479 for 24 and 48 hours.
-
Annexin V/Propidium Iodide (PI) Staining:
-
Harvest and wash the cells.
-
Resuspend cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and PI.
-
Analyze by flow cytometry. Annexin V positive/PI negative cells are considered early apoptotic.
-
-
Caspase Activity Assay:
-
Measure the activity of caspase-3/7 and caspase-9 using a luminometric or fluorometric assay kit.
-
An increase in caspase activity indicates activation of the apoptotic cascade.
-
-
Western Blot for Apoptotic Proteins:
-
Lyse the treated cells and perform SDS-PAGE and Western blotting.
-
Probe for key apoptotic proteins such as cleaved caspase-3, cleaved PARP, and the release of cytochrome c from the mitochondria (by analyzing cytosolic and mitochondrial fractions).
-
Visualizations
Caption: Hypothesized mechanism of this compound-induced lymphopenia.
References
- 1. Mitochondrial toxicity of nucleoside analogues in primary human lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PBMC Cytotoxicity Assay | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 3. Induction of T lymphocyte apoptosis by sulphasalazine in patients with Crohn’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Toxicity of Nucleoside Analogues Used to Treat AIDS and the Selectivity of the Mitochondrial DNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms of zidovudine-induced mitochondrial toxicity and myopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
Strategies to improve the intracellular conversion of Balapiravir to its active form
Welcome to the technical support resource for researchers working with Balapiravir. This center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vitro and in vivo experiments, with a focus on strategies to understand and potentially improve the intracellular conversion of this compound to its active triphosphate form.
Troubleshooting Guides & FAQs
Issue 1: Low or Inconsistent Antiviral Activity
Question: Why am I observing low antiviral activity of this compound in my cell-based assays, even when the concentration of its active nucleoside, R1479 (4′-azidocytidine), is above the published EC50?
Answer: This is a documented issue that was a primary contributor to this compound's failure in clinical trials for Dengue virus (DENV). The observed antiviral potency is not solely dependent on the extracellular concentration of R1479 but critically relies on its conversion to the active 5'-triphosphate form (R1479-TP) inside the host cell. Several factors can severely limit this conversion efficiency:
-
Viral Infection-Induced Cellular Activation: In DENV-infected peripheral blood mononuclear cells (PBMCs), the antiviral potency of R1479 was found to decrease by as much as 125-fold in delayed-treatment scenarios.
-
Cytokine-Mediated Inhibition: The host's immune response to viral infection triggers the release of cytokines. These cytokines can down-regulate the activity of the host cell kinases required for the three-step phosphorylation of R1479, leading to significantly lower intracellular concentrations of the active R1479-TP.
-
Cell Type Variability: The expression and activity levels of the necessary cellular kinases can differ significantly between cell types. For example, the phosphorylation efficiency in primary human macrophages may differ from that in a cell line like Huh-7.
Issue 2: Understanding the Metabolic Pathway and its Bottlenecks
Question: What is the intracellular metabolic pathway for this compound activation, and where are the potential bottlenecks?
Answer: this compound is a prodrug designed to improve bioavailability. Once it enters the body, it is rapidly converted to its nucleoside analog, R1479. R1479 must then be phosphorylated by host cellular enzymes to become active.
Activation Pathway:
-
This compound (Prodrug): Administered form.
-
R1479 (Nucleoside Analog): De-esterified form that enters the target cell.
-
R1479-Monophosphate (R1479-MP): First phosphorylation step, often the rate-limiting step for nucleoside analogs.
-
R1479-Diphosphate (R1479-DP): Second phosphorylation.
-
R1479-Triphosphate (R1479-TP): The active form that inhibits viral RNA-dependent RNA polymerase (RdRp).
The primary bottleneck is the first phosphorylation step (R1479 to R1479-MP), which is catalyzed by one or more unidentified cellular nucleoside kinases. The activity of these kinases is known to be suppressed by cytokines released during viral infection.
Issue 3: Experimental Design and Potential Strategies
Question: What experimental strategies can I employ to investigate or potentially improve the intracellular conversion of R1479?
Answer: Addressing this challenge requires a multi-faceted approach. The key is to quantify the active triphosphate form and test conditions that may enhance the activity of host kinases.
1. Quantify Intracellular R1479-TP: Directly measuring the intracellular concentration of R1479-TP is the most definitive way to assess conversion efficiency. The recommended method is LC-MS/MS (Liquid Chromatography with tandem Mass Spectrometry). See the "Experimental Protocols" section for a detailed methodology.
2. Modulate Kinase Activity:
-
Kinase Activators: While specific kinases for R1479 are not fully identified, researchers can experiment with broad-spectrum kinase activators. However, this approach carries a high risk of off-target effects and cellular toxicity.
-
Cytokine Inhibition: In virally infected cell models, consider co-administration of agents that inhibit the production or signaling of key cytokines (e.g., TNF-α, interleukins) that are known to suppress phosphorylation.
3. Combination Therapy:
-
Synergistic Nucleoside Analogs: Investigate the combination of this compound with other nucleoside analogs that are phosphorylated by different kinase pathways. For example, the potency of the adenosine-based inhibitor NITD008 was less affected by DENV infection than the cytidine-based R1479.[1][2]
-
Enzyme Inhibitors: Consider using inhibitors of enzymes involved in nucleotide degradation to potentially increase the half-life of R1479-TP.
4. Cell Line Screening:
-
Screen a panel of different cell lines to identify those with higher intrinsic capacity to phosphorylate R1479. This can help in elucidating the cellular machinery responsible for its activation.
Data Presentation
Table 1: Comparative Antiviral Activity (EC50) of R1479
This table summarizes the effective concentration (EC50) of R1479 under different experimental conditions, highlighting the impact of viral infection on potency.
| Compound | Cell Type | Infection Status | EC50 (µM) | Fold Change in Potency | Reference |
| R1479 | Huh-7 | DENV-infected | 1.9 - 11 | - | [3] |
| R1479 | Primary Macrophages | DENV-infected | 1.3 - 3.2 | - | [3] |
| R1479 | Primary PBMCs | DENV (Immediate Treatment) | ~0.2 | Baseline | [1] |
| R1479 | Primary PBMCs | DENV (Delayed Treatment) | ~25 | ↓ 125-fold | [1][2] |
| NITD008 | Primary PBMCs | DENV-infected | ~0.1 | (Less Affected) | [1][3] |
Table 2: Intracellular R1479-TP Concentration in PBMCs
This table shows the measured intracellular concentration of the active triphosphate form after incubating Peripheral Blood Mononuclear Cells (PBMCs) with R1479.
| Extracellular R1479 (µM) | Infection Status | Incubation Time (h) | Intracellular R1479-TP (pmol/10⁶ cells) | Calculated Intracellular R1479-TP (µM) | Reference |
| 3.0 | Uninfected | 24 | ~5.08 | ~16.9 | [2] |
| EC50 (~0.2) | Uninfected | 24 | Not directly stated | ~0.98 (TP50) | [2] |
| Various | DENV-infected (pre-infected for 24h) | 24 | Significantly Reduced | Significantly Reduced | [2] |
Experimental Protocols
Protocol 1: Quantification of Intracellular R1479-Triphosphate by LC-MS/MS
This protocol provides a general framework for measuring the intracellular concentration of R1479-TP. Optimization for specific cell types and equipment is required.
Objective: To extract and quantify R1479-TP from cultured cells.
Materials:
-
Cell culture plates (6-well or 10 cm dishes)
-
R1479 compound
-
Chemically synthesized R1479-TP standard
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Ice-cold 70% Methanol (MeOH) containing an internal standard (e.g., a stable isotope-labeled triphosphate)
-
Cell scrapers
-
Microcentrifuge tubes
-
Centrifuge capable of 16,000 x g at 4°C
-
LC-MS/MS system with a suitable column (e.g., ion-pairing reversed-phase or HILIC)
Methodology:
-
Cell Seeding and Treatment:
-
Seed cells (e.g., 1-2 million PBMCs per well in a 6-well plate) and allow them to adhere or stabilize overnight.
-
Treat cells with the desired concentrations of R1479 for the specified duration (e.g., 24 hours). For virus infection models, infect cells for a set period (e.g., 24 hours) before adding the drug.
-
-
Cell Harvesting and Lysis:
-
Place the culture plate on ice.
-
Aspirate the culture medium and quickly wash the cells twice with ice-cold PBS to remove extracellular drug.
-
Add 500 µL of ice-cold 70% MeOH (with internal standard) directly to the well.
-
Scrape the cells from the plate and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
-
Extraction:
-
Vortex the tubes vigorously for 1 minute.
-
Incubate on ice for at least 30 minutes to allow for protein precipitation.
-
Centrifuge at 16,000 x g for 15 minutes at 4°C to pellet cell debris and precipitated proteins.
-
-
Sample Preparation:
-
Carefully transfer the supernatant to a new microcentrifuge tube. Avoid disturbing the pellet.
-
Dry the supernatant completely using a vacuum concentrator (e.g., SpeedVac).
-
Reconstitute the dried extract in a suitable volume (e.g., 50-100 µL) of the initial LC mobile phase (e.g., 5 mM ammonium formate in water).
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample onto the LC-MS/MS system.
-
Develop a multiple reaction monitoring (MRM) method to specifically detect the mass transition from the R1479-TP precursor ion to a specific product ion.
-
Create a standard curve using the chemically synthesized R1479-TP standard to quantify the concentration in the samples.
-
Normalize the results to the cell count from a parallel well to report the final value as pmol/10⁶ cells.
-
References
- 1. Fast and sensitive HPLC–MS/MS method for direct quantification of intracellular deoxyribonucleoside triphosphates from tissue and cells | UW Bioengineering [bioe.uw.edu]
- 2. Exploring the Mutated Kinases for Chemoenzymatic Synthesis of N4-Modified Cytidine Monophosphates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
Technical Support Center: Optimizing Balapiravir for Preclinical Research
This technical support center provides guidance for researchers, scientists, and drug development professionals on the dosage and administration of Balapiravir in a preclinical setting. The following information is curated from available literature to address common challenges encountered during experimental studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its mechanism of action?
This compound (R1626) is an orally bioavailable prodrug of the nucleoside analog R1479 (4'-azidocytidine).[1] Following administration, this compound is converted to its active triphosphate form, which acts as an inhibitor of viral RNA-dependent RNA polymerase (RdRp), thereby preventing viral replication.[1] It was initially developed for the treatment of Hepatitis C virus (HCV) and has also been investigated for other RNA viruses like Dengue virus (DENV).[1]
Q2: What is the active metabolite of this compound I should be measuring?
The primary active metabolite is R1479. Following administration, this compound is rapidly and extensively converted to R1479. Therefore, pharmacokinetic assessments should focus on quantifying the plasma concentrations of R1479.
Q3: Are there any clinical data available that can inform preclinical study design?
Yes, clinical trials in humans for Hepatitis C and Dengue have been conducted. In a study on adult dengue patients, oral administration of 1500 mg and 3000 mg of this compound twice daily was evaluated.[2] While the drug was well-tolerated, it did not show significant antiviral efficacy in this context.[2] These studies provide insights into the pharmacokinetic profile of the active metabolite, R1479, in humans, which can be a valuable reference for preclinical model development.
Troubleshooting Guide
Issue: Difficulty in achieving desired plasma exposure of the active metabolite R1479.
-
Formulation: this compound has been formulated as a film-coated tablet for clinical trials.[2] For preclinical oral administration, consider formulating this compound in a solution or suspension. Simple aqueous solutions are preferred for initial studies to ensure dose uniformity and ease of administration.[3] If solubility is a challenge, cosolvents such as polyethylene glycol (PEG), propylene glycol, or ethanol may be used.[3] It is crucial to establish the stability of the formulation.
-
Route of Administration: Oral bioavailability can be a limiting factor. Consider alternative routes of administration such as intravenous (IV), subcutaneous (SC), or intraperitoneal (IP) injection to bypass first-pass metabolism and achieve higher systemic exposure.
-
Dose Escalation: If therapeutic concentrations are not reached, a carefully planned dose escalation study may be necessary.
Issue: Selecting the appropriate animal model.
-
Mice: CD-1 mice have been used in preclinical studies of this compound. An oral dose of 28.1 mg/kg has been reported in this model.
-
Rats and Monkeys: While specific data for this compound is limited, rats and non-human primates are standard models for pharmacokinetic and toxicology studies of antiviral agents. These species can provide valuable data for interspecies scaling and prediction of human pharmacokinetics.
Issue: Lack of observable in vivo efficacy despite in vitro activity.
-
Pharmacokinetics/Pharmacodynamics (PK/PD): Ensure that the plasma concentrations of the active metabolite R1479 in your animal model are maintained above the in vitro effective concentration (EC50 or EC90) for a sufficient duration.
-
Metabolism: Investigate potential species-specific differences in the metabolism of this compound to R1479.
-
Protein Binding: High plasma protein binding can limit the amount of free drug available to exert its antiviral effect. Consider measuring the unbound fraction of R1479 in plasma.
Data Presentation
Table 1: Summary of this compound Oral Administration in Preclinical and Clinical Studies
| Species | Dose | Administration Details | Key Pharmacokinetic Parameter (R1479) | Source |
| Mouse (CD-1) | 28.1 mg/kg | Single oral dose | Cmax: 24.38 µM, Cmin (24h): 6.34 µM | N/A |
| Human (Dengue) | 1500 mg | Twice daily for 5 days | Cmax > 6 µM in most patients | [2] |
| Human (Dengue) | 3000 mg | Twice daily for 5 days | Cmax > 6 µM in 95% of patients | [2] |
| Human (HCV) | Up to 4500 mg | Twice daily for 14 days | Dose-dependent reduction in viral load | [1] |
Table 2: General Guidance on Vehicle Selection for Preclinical Administration
| Route of Administration | Recommended Vehicle Characteristics | Examples of Common Vehicles |
| Oral (PO) | Aqueous solutions or suspensions. Palatable for voluntary intake if necessary. | Water, 0.5% Methylcellulose, Saline |
| Intravenous (IV) | Sterile, isotonic, and particle-free solutions. pH close to physiological. | Saline, Phosphate-Buffered Saline (PBS), 5% Dextrose in Water (D5W) |
| Subcutaneous (SC) | Sterile, isotonic solutions or suspensions. Non-irritating. | Saline, PBS |
| Intraperitoneal (IP) | Sterile, isotonic solutions. Non-irritating to the peritoneum. | Saline, PBS |
Experimental Protocols
Due to the limited publicly available preclinical data for this compound, detailed, validated experimental protocols are not available. The following are generalized protocols that can be adapted for this compound based on standard preclinical practices.
Protocol 1: Oral Administration in Mice
-
Formulation Preparation:
-
For a solution, dissolve this compound in a suitable vehicle (e.g., water, saline, or a solution containing a solubilizing agent like PEG 400). Ensure complete dissolution.
-
For a suspension, micronize the this compound powder and suspend it in a vehicle containing a suspending agent (e.g., 0.5% methylcellulose or carboxymethylcellulose). Ensure uniform suspension before each administration.
-
-
Dosing:
-
Administer the formulation via oral gavage using an appropriately sized gavage needle.
-
The volume should not exceed 10 mL/kg body weight.
-
-
Blood Sampling:
-
Collect blood samples (e.g., via tail vein, saphenous vein, or terminal cardiac puncture) at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, and 24 hours post-dose) into tubes containing an appropriate anticoagulant (e.g., EDTA).
-
-
Plasma Processing and Analysis:
-
Centrifuge the blood samples to separate plasma.
-
Store plasma samples at -80°C until analysis.
-
Quantify the concentration of R1479 in plasma using a validated analytical method (e.g., LC-MS/MS).
-
Protocol 2: Intravenous Administration in Rats
-
Formulation Preparation:
-
Dissolve this compound in a sterile, isotonic vehicle suitable for intravenous injection (e.g., saline or PBS).
-
Filter the solution through a 0.22 µm filter to ensure sterility and remove any particulates.
-
-
Dosing:
-
Administer the formulation via a tail vein or other suitable vein.
-
The injection volume should not exceed 5 mL/kg body weight for a bolus dose.
-
-
Blood Sampling and Analysis:
-
Follow the procedures outlined in Protocol 1 for blood collection, processing, and analysis of R1479.
-
Visualizations
Caption: General experimental workflow for preclinical evaluation of this compound.
Caption: Mechanism of action of this compound.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. A Randomized, Double-Blind Placebo Controlled Trial of this compound, a Polymerase Inhibitor, in Adult Dengue Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Balapiravir's Poor Efficacy Against Dengue Virus In Vivo
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on Balapiravir and other antiviral therapies for dengue virus.
Troubleshooting Guides
This section addresses specific issues that may arise during in vivo experiments with this compound for dengue virus infection.
Issue 1: Discrepancy between In Vitro and In Vivo Efficacy
Question: Why does this compound show promising results in our in vitro assays but fail to reduce viremia in our animal models?
Answer: This is a known challenge with this compound and can be attributed to several factors. A key reason is the drug's mechanism of action and its interaction with the host's immune response. This compound is a prodrug that needs to be converted into its active triphosphate form within the host cell to inhibit the dengue virus's RNA-dependent RNA polymerase (RdRp).
However, dengue virus infection itself can hinder this activation process. The infection triggers the production of cytokines in peripheral blood mononuclear cells (PBMCs), which are major targets of the virus.[1][2] These cytokines then suppress the cellular enzymes responsible for converting this compound's active nucleoside, R1479, into its active triphosphate form.[1][2] This leads to a significant decrease in the drug's potency in infected cells compared to the uninfected cells used in many in vitro assays.[1]
Experimental Considerations:
-
Cell Models: Your in vitro assays may not be fully representative of the in vivo environment. Consider using primary human PBMCs or other immune cells for your in vitro experiments and pre-infecting them with the dengue virus before drug administration to better mimic the in vivo conditions.[1]
-
Timing of Treatment: The timing of drug administration in your animal model is critical. The clinical trial with this compound in dengue patients initiated treatment within 48 hours of fever onset.[3][4][5][6] Delaying treatment may further diminish any potential efficacy.
Issue 2: Suboptimal Pharmacokinetics in Animal Models
Question: We are observing low plasma concentrations of the active metabolite (R1479) in our animal model, despite administering high doses of this compound. What could be the cause?
Answer: Suboptimal pharmacokinetics were a significant hurdle in the clinical development of this compound for dengue. While clinical trials in humans showed that plasma concentrations of R1479 did exceed the in vitro EC50 values for some dengue strains, the efficacy was still lacking.[1][3] This suggests that simply achieving a certain plasma concentration may not be sufficient.
Possible Causes and Troubleshooting Steps:
-
Metabolic Differences: There can be significant metabolic differences between animal species. The efficiency of the conversion of this compound to R1479 and subsequently to its active triphosphate form can vary. It is crucial to perform detailed pharmacokinetic and pharmacodynamic (PK/PD) studies in your specific animal model.
-
Bioavailability: this compound was formulated as a prodrug to improve bioavailability.[7] However, issues with absorption or first-pass metabolism in your animal model could still lead to lower than expected plasma concentrations. Consider experimenting with different drug formulations or routes of administration if oral dosing is proving ineffective.
-
Tissue Distribution: The concentration of the active drug at the site of viral replication is what ultimately matters. Plasma concentration is an indicator but may not accurately reflect the intracellular concentration of the active triphosphate form in relevant tissues.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound against the dengue virus?
A1: this compound is a prodrug of a nucleoside analog called R1479.[3][4][5][6] After administration, this compound is converted in the body to R1479, which is then further phosphorylated to its active triphosphate form.[1][8][9] This active form acts as an inhibitor of the dengue virus RNA-dependent RNA polymerase (RdRp), a crucial enzyme for viral replication. By mimicking a natural building block of RNA, it gets incorporated into the growing viral RNA chain, causing premature termination and thus halting viral replication.
Q2: What were the key findings of the this compound clinical trial in dengue patients?
A2: A randomized, double-blind, placebo-controlled trial of this compound in adults with dengue found that the drug was well-tolerated at doses of 1500 mg and 3000 mg for 5 days.[3][4][5][6] However, this compound did not significantly reduce viremia, NS1 antigenemia, or the duration of fever compared to the placebo group.[3][4][5][6] The study concluded that this compound is not a viable treatment for dengue fever.[3][4]
Q3: Why did this compound fail in clinical trials for dengue despite showing in vitro activity?
A3: The failure of this compound in dengue clinical trials is thought to be due to a combination of factors:
-
Host Immune Response: As explained in the troubleshooting section, the host's own immune response to the dengue virus infection, specifically the production of cytokines, actively reduces the conversion of this compound into its active form, thereby diminishing its antiviral effect in infected individuals.[1][2]
-
Insufficient Potency: The in vitro potency of R1479 against dengue virus is modest, with EC50 values in the micromolar range.[3] This is significantly lower than some other antiviral candidates.
-
Cell-Type Specific Activity: The antiviral activity of this compound was found to be highly dependent on the cell type, with weaker activity in some non-hematopoietic cells which are also sites of dengue virus replication.[1][10]
Q4: What are the broader challenges in developing antiviral drugs for dengue?
A4: The development of effective antivirals for dengue is fraught with challenges, including:
-
Four Virus Serotypes: A successful antiviral must be effective against all four serotypes of the dengue virus.[10]
-
Antibody-Dependent Enhancement (ADE): A secondary infection with a different dengue serotype can lead to more severe disease due to ADE, a phenomenon that complicates the development of both vaccines and therapeutics.[11]
-
Lack of Robust Animal Models: There is a lack of animal models that fully replicate the complex pathogenesis of human dengue infection, making preclinical evaluation of drug candidates difficult.[12]
-
Timing of Treatment: Antiviral therapy is likely to be most effective when administered very early in the course of the illness, which can be challenging to achieve in a real-world setting.
Data Presentation
Table 1: In Vitro Efficacy of R1479 (Active Metabolite of this compound) against Dengue Virus
| Cell Line | DENV Serotype(s) | Mean EC50 (µM) |
| Huh-7 | DENV-1, DENV-2, DENV-4 | 1.9 - 11 |
| Primary Human Macrophages | DENV-1, DENV-2, DENV-4 | 1.3 - 3.2 |
| Primary Human Dendritic Cells | DENV-1, DENV-2, DENV-4 | 5.2 - 6.0 |
| Data sourced from Nguyen et al., 2013.[3] |
Table 2: Pharmacokinetic Parameters of R1479 in Dengue Patients (Day 1)
| This compound Dose | N | Cmax (µM) (Median [Range]) | C12h (µM) (Median [Range]) |
| 1500 mg | 10 | >6 (in most patients) | 2.7 - 4.9 |
| 3000 mg | 22 | >6 (in 95% of patients) | 2.1 - 15.7 |
| Data sourced from Nguyen et al., 2013.[3] |
Experimental Protocols
1. In Vitro Antiviral Assay (Plaque Reduction Assay)
This protocol is a generalized procedure based on standard virological methods.
-
Cell Culture: Seed susceptible cells (e.g., Vero, Huh-7) in 24-well plates and grow to confluency.
-
Virus Infection: Prepare serial dilutions of the dengue virus stock. Remove the culture medium from the cells and infect the monolayer with the virus dilutions for 1-2 hours at 37°C.
-
Drug Treatment: Prepare serial dilutions of this compound or its active metabolite, R1479. After the virus adsorption period, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing carboxymethylcellulose or agarose) containing the different drug concentrations.
-
Incubation: Incubate the plates at 37°C in a CO2 incubator for 4-7 days, depending on the virus serotype and cell line, to allow for plaque formation.
-
Plaque Visualization and Counting: Fix the cells with a solution like 10% formalin. After fixation, remove the overlay and stain the cell monolayer with a crystal violet solution. Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each drug concentration compared to the untreated virus control. Determine the 50% effective concentration (EC50) by plotting the percentage of plaque reduction against the drug concentration and using a dose-response curve fitting model.
2. In Vivo Efficacy Study in a Mouse Model (AG129 Mice)
This protocol is a conceptual outline for an in vivo study.
-
Animal Model: Use AG129 mice, which are deficient in interferon-α/β and -γ receptors and are susceptible to dengue virus infection.
-
Virus Challenge: Infect the mice with a mouse-adapted dengue virus strain via intraperitoneal or intravenous injection.
-
Drug Administration: Begin treatment with this compound (or a control compound) at a predetermined time point relative to the virus challenge (e.g., 4 hours post-infection). Administer the drug orally or via another appropriate route once or twice daily for a specified duration (e.g., 5-7 days).
-
Monitoring: Monitor the mice daily for clinical signs of illness (e.g., weight loss, ruffled fur, lethargy) and mortality.
-
Viremia Measurement: Collect blood samples at various time points post-infection. Determine the viral load in the plasma or serum using quantitative reverse transcription-polymerase chain reaction (qRT-PCR).
-
Data Analysis: Compare the viremia levels, survival rates, and clinical scores between the this compound-treated group and the placebo/vehicle control group to assess the in vivo efficacy of the drug.
Visualizations
References
- 1. journals.asm.org [journals.asm.org]
- 2. Activation of peripheral blood mononuclear cells by dengue virus infection depotentiates this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Randomized, Double-Blind Placebo Controlled Trial of this compound, a Polymerase Inhibitor, in Adult Dengue Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. A randomized, double-blind placebo controlled trial of this compound, a polymerase inhibitor, in adult dengue patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. researchgate.net [researchgate.net]
- 9. Pharmacy and Drug Development | Medires Publishing [mediresonline.org]
- 10. openaccessjournals.com [openaccessjournals.com]
- 11. A mini review of antiviral compounds against dengue virus | Community Acquired Infection [hksmp.com]
- 12. Molecular Mechanisms of Antiviral Agents against Dengue Virus - PMC [pmc.ncbi.nlm.nih.gov]
Methods to enhance the purification process of synthesized Balapiravir
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the purification process of synthesized Balapiravir.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound, categorized by the purification technique.
Crystallization Issues
| Problem | Possible Causes | Recommended Solutions |
| No crystal formation | - The compound is too soluble in the chosen solvent. - The solution is not sufficiently supersaturated. - Presence of impurities inhibiting crystallization. | - Add an anti-solvent (a solvent in which the compound is less soluble) dropwise. - Concentrate the solution by slow evaporation. - Scratch the inside of the flask with a glass rod at the liquid-air interface. - Add a seed crystal of pure this compound. - Perform a pre-purification step (e.g., column chromatography) to remove impurities. |
| Oil formation instead of crystals | - The compound's melting point is lower than the boiling point of the solvent. - High concentration of impurities. - Rapid cooling of the solution. | - Use a lower boiling point solvent or a solvent mixture. - Decrease the initial concentration of the crude product. - Allow the solution to cool down slowly to room temperature, followed by further cooling in an ice bath or refrigerator. - Attempt trituration with a non-polar solvent to induce solidification. |
| Low yield of crystals | - Significant amount of product remains in the mother liquor. - The chosen solvent is too good a solvent for this compound. - Premature filtration. | - Concentrate the mother liquor and cool for a second crop of crystals. - Optimize the solvent system by using a mixture of a good solvent and a poor solvent. - Ensure crystallization is complete before filtration by checking for further crystal formation upon cooling. |
| Poor purity of isolated crystals | - Inefficient removal of impurities during single crystallization. - Co-precipitation of impurities with the product. - Occlusion of mother liquor within the crystals. | - Perform recrystallization of the isolated crystals. - Ensure slow cooling to allow for selective crystallization. - Wash the crystals thoroughly with a small amount of cold, fresh solvent after filtration. - Consider a pre-purification step like column chromatography. |
Chromatographic Purification Issues (Column Chromatography & Preparative HPLC)
| Problem | Possible Causes | Recommended Solutions |
| Poor separation of this compound from impurities | - Inappropriate mobile phase composition. - Incorrect stationary phase selection. - Overloading of the column. | - For Column Chromatography: Optimize the eluent system using thin-layer chromatography (TLC) first. A typical starting point for nucleoside analogs is a mixture of dichloromethane and methanol, or ethyl acetate and hexane. - For Prep HPLC: Develop a gradient elution method to improve resolution. - Select a different stationary phase (e.g., C18 for reverse-phase, or a different polarity silica for normal-phase). - Reduce the amount of crude material loaded onto the column. |
| Peak tailing in HPLC | - Interaction of the basic sites of the molecule with acidic silanol groups on the silica support. - Column degradation. | - Add a small amount of a basic modifier like triethylamine (TEA) or ammonia to the mobile phase to mask the silanol groups. - Use a base-deactivated column. - Replace the column if it has degraded. |
| Product degradation on the column | - Sensitivity of this compound to the acidic nature of standard silica gel. | - Use neutral or deactivated silica gel. - Perform the chromatography at a lower temperature. - Minimize the time the compound spends on the column by using a faster flow rate or a steeper gradient. |
| Low recovery of product from the column | - Irreversible adsorption of the product onto the stationary phase. - Product is too polar to be eluted with the chosen mobile phase. | - Add a more polar solvent to the mobile phase to elute the compound. - For highly polar compounds, consider using reverse-phase chromatography. - Ensure the product is not precipitating on the column. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect during this compound synthesis?
A1: While specific impurities depend on the synthetic route, common impurities in the synthesis of nucleoside analogs like this compound (a prodrug of 4'-azidocytidine) can include:
-
Anomers: The undesired α-anomer formed during the glycosylation step.
-
Diastereomers: If chiral centers are not controlled properly.
-
Unreacted starting materials and intermediates.
-
By-products from side reactions, such as products of de-azidation or hydrolysis.
-
Residual solvents and reagents.
Q2: Which analytical techniques are best for assessing the purity of my synthesized this compound?
A2: A combination of techniques is recommended for a comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): This is the primary method for quantifying the purity of this compound and detecting impurities. A reverse-phase C18 column with a mobile phase gradient of water and acetonitrile (often with a modifier like formic acid or ammonium acetate) is a good starting point.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for identifying the molecular weights of impurities, which aids in their structural elucidation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is essential for confirming the chemical structure of your final product and can also be used to identify and quantify major impurities if their signals are resolved from the product's signals.
Q3: How can I choose the best solvent for the crystallization of this compound?
A3: The ideal crystallization solvent is one in which this compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. A general approach to finding a suitable solvent is:
-
Solubility Testing: Test the solubility of a small amount of your crude this compound in various solvents (e.g., methanol, ethanol, isopropanol, acetonitrile, ethyl acetate, and water) at room temperature and upon heating.
-
Solvent Pairs: If a single solvent is not ideal, a solvent-pair system can be effective. Dissolve the compound in a "good" solvent (in which it is highly soluble) at an elevated temperature, and then add a "poor" solvent (in which it is poorly soluble) dropwise until the solution becomes slightly turbid. Reheat to get a clear solution and then allow it to cool slowly.
Q4: My this compound sample is a persistent oil. How can I induce it to crystallize?
A4: Oils can be challenging but can often be induced to crystallize through several methods:
-
Trituration: Repeatedly scratch and stir the oil with a poor solvent (like hexane or diethyl ether). This can sometimes provide the energy needed for nucleation.
-
Solvent Removal and Re-dissolution: Remove all solvent under high vacuum and then attempt to dissolve the residue in a minimal amount of a different solvent system for crystallization.
-
Seeding: If you have a small amount of pure, crystalline this compound, adding a tiny crystal (a seed) to the supersaturated solution of your oil can initiate crystallization.
-
Purification: The oil may be due to a high concentration of impurities. Purifying the oil by column chromatography and then attempting crystallization with the purified fraction is often successful.
Data Presentation
The following tables present illustrative data for the purification of this compound. Note: This data is representative and intended for instructional purposes, as specific experimental data was not available in the initial search.
Table 1: Comparison of Crystallization Solvents for this compound Purification
| Solvent System | Yield (%) | Purity (by HPLC, %) | Notes |
| Methanol | 65 | 95.2 | Crystals formed upon cooling to 4 °C. |
| Ethanol/Water (9:1) | 78 | 98.5 | Slow cooling yielded well-defined needles. |
| Isopropanol | 72 | 97.1 | - |
| Acetonitrile | 55 | 96.8 | Rapid precipitation, smaller crystals. |
Table 2: Impurity Profile of this compound Before and After Purification by Preparative HPLC
| Impurity | Retention Time (min) | Crude Product (% Area) | Purified Product (% Area) |
| α-anomer | 8.5 | 5.2 | < 0.1 |
| Unidentified Impurity 1 | 9.2 | 2.8 | < 0.1 |
| Unidentified Impurity 2 | 11.5 | 1.5 | Not Detected |
| This compound | 10.1 | 89.5 | > 99.5 |
Experimental Protocols
Protocol 1: Recrystallization of this compound
-
Dissolution: In a flask, dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., ethanol/water 9:1 v/v) by heating the mixture gently with stirring.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Cooling: Allow the hot, clear solution to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.
-
Crystallization: Once the solution has reached room temperature, place it in an ice bath or a refrigerator (4 °C) for several hours to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the crystals under vacuum to a constant weight.
Protocol 2: Purification of this compound by Flash Column Chromatography
-
Stationary Phase: Pack a glass column with silica gel (230-400 mesh) in a suitable solvent slurry (e.g., ethyl acetate/hexane).
-
Sample Preparation: Dissolve the crude this compound in a minimal amount of the elution solvent or a slightly more polar solvent. Alternatively, adsorb the crude product onto a small amount of silica gel.
-
Loading: Carefully load the prepared sample onto the top of the silica gel bed.
-
Elution: Elute the column with an appropriate mobile phase (e.g., a gradient of methanol in dichloromethane, or ethyl acetate in hexane). The optimal eluent is determined beforehand by TLC analysis.
-
Fraction Collection: Collect fractions and monitor the elution of the product using TLC or HPLC.
-
Solvent Evaporation: Combine the pure fractions containing this compound and remove the solvent under reduced pressure to obtain the purified product.
Visualizations
Caption: General workflow for the purification and analysis of synthesized this compound.
Caption: A logical troubleshooting flowchart for addressing low purity issues in this compound purification.
Validation & Comparative
Comparative Efficacy of Balapiravir Versus Other HCV NS5B Inhibitors: A Guide for Researchers
This guide provides a detailed comparison of the investigational drug Balapiravir with other notable Hepatitis C Virus (HCV) NS5B polymerase inhibitors. The content is tailored for researchers, scientists, and drug development professionals, offering a comprehensive overview of available preclinical and clinical data, alongside detailed experimental methodologies.
Mechanism of Action of NS5B Inhibitors
The HCV NS5B protein is an RNA-dependent RNA polymerase essential for the replication of the viral genome.[1] Inhibitors of NS5B are a cornerstone of modern direct-acting antiviral (DAA) therapy for HCV. These inhibitors are broadly classified into two categories:
-
Nucleoside/Nucleotide Inhibitors (NIs): These compounds, like this compound and the highly successful drug Sofosbuvir, act as chain terminators. They mimic natural nucleosides and are incorporated into the growing viral RNA chain by the NS5B polymerase. Once incorporated, they prevent further elongation of the RNA strand, thus halting viral replication.[2]
-
Non-Nucleoside Inhibitors (NNIs): NNIs, such as Dasabuvir, bind to allosteric sites on the NS5B polymerase, inducing a conformational change that renders the enzyme inactive.[3][4] There are several distinct allosteric binding sites on the NS5B polymerase that have been targeted by NNIs.
Data Presentation: In Vitro Efficacy
The following table summarizes the in vitro activity of this compound and other selected NS5B inhibitors against HCV replicons. The 50% effective concentration (EC50) and 50% inhibitory concentration (IC50) are key metrics for assessing the potency of antiviral compounds.
| Compound | Class | HCV Genotype | Assay System | EC50 (nM) | IC50 (nM) | Reference(s) |
| This compound (R1479) | Nucleoside Inhibitor | 1b | Replicon | Not explicitly found for HCV | Not explicitly found for HCV | [5][6] |
| Sofosbuvir | Nucleotide Inhibitor | 1a | Replicon | 62 (range 29-128) | - | [2] |
| 1b | Replicon | 102 (range 45-170) | - | [2] | ||
| 2a | Replicon | 32 | - | [7] | ||
| 3a | Replicon | 81 (range 24-181) | - | [2] | ||
| 4 | Replicon | 130 | - | [7] | ||
| Dasabuvir | Non-Nucleoside Inhibitor | 1a (H77) | Replicon | 7.7 | - | [3][4] |
| 1b (Con1) | Replicon | 1.8 | - | [3][4] | ||
| 1a and 1b | Recombinant NS5B Polymerase | - | 2.2 - 10.7 | [3][4] | ||
| Mericitabine (RO5855) | Nucleoside Inhibitor | 1b | Replicon | Additive effect with ribavirin | - | [8][9] |
Data Presentation: Clinical Efficacy
Direct head-to-head clinical trial data for this compound against currently approved NS5B inhibitors is unavailable due to the discontinuation of this compound's development for HCV. The following tables present a summary of key clinical trial results for this compound and Sofosbuvir-based regimens to provide a comparative context.
This compound Clinical Trial Data (in combination with Peginterferon alfa-2a and Ribavirin)
| Trial Phase | Patient Population | This compound Dose | Mean HCV RNA Reduction (log10 IU/mL) | Sustained Virologic Response (SVR) | Key Adverse Events | Reference(s) |
| Phase 1b (Monotherapy) | Treatment-naïve, Genotype 1 | 4500 mg bid | 3.7 at day 14 | Not Applicable | Not specified | [5] |
| Phase 2 | Treatment-naïve, Genotype 1 | 1000 mg bid | 3.5 at week 2, 4.2 at week 4, 4.9 at week 12 | 32-50% (similar to placebo group's 43%) | Lymphopenia, Neutropenia | [10] |
Sofosbuvir-Based Regimens Clinical Trial Data (Representative Studies)
| Regimen | Patient Population | Treatment Duration | Sustained Virologic Response (SVR12) | Reference(s) |
| Sofosbuvir + Ribavirin | Genotype 2, Treatment-naïve | 12 weeks | 93-97% | [11] |
| Sofosbuvir + Ribavirin | Genotype 3, Treatment-naïve | 24 weeks | 93% | [11] |
| Sofosbuvir + Ledipasvir | Genotype 1, Treatment-naïve | 12 weeks | 99% | [11] |
| Sofosbuvir + Velpatasvir | Pan-genotypic, Treatment-naïve | 12 weeks | 98% | [12] |
Dasabuvir-Based Regimen Clinical Trial Data (in combination with Ombitasvir/Paritaprevir/Ritonavir)
| Regimen | Patient Population | Treatment Duration | Sustained Virologic Response (SVR12) | Reference(s) |
| Dasabuvir + OPr | Genotype 1b, Treatment-naïve, non-cirrhotic | 12 weeks | 99-100% | [3] |
| Dasabuvir + OPr + Ribavirin | Genotype 1a, Treatment-naïve, non-cirrhotic | 12 weeks | 95-97% | [3] |
Experimental Protocols
HCV Replicon Assay for EC50 Determination
The HCV replicon system is a critical in vitro tool for evaluating the efficacy of antiviral compounds.[13]
Objective: To determine the concentration of an antiviral compound that inhibits 50% of HCV RNA replication (EC50) in a cell-based assay.
Materials:
-
Huh-7 human hepatoma cells harboring a subgenomic HCV replicon (e.g., genotype 1b). These replicons often contain a reporter gene, such as luciferase, for ease of quantification.[13]
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum, non-essential amino acids, and G418 (for selection of replicon-containing cells).
-
Test compounds (e.g., this compound, Sofosbuvir) dissolved in a suitable solvent (e.g., DMSO).
-
96-well cell culture plates.
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Cell Seeding: Seed Huh-7 replicon cells in 96-well plates at a predetermined density to ensure they are in the logarithmic growth phase during the assay.
-
Compound Addition: Prepare serial dilutions of the test compounds in cell culture medium. Remove the existing medium from the cells and add the medium containing the various concentrations of the test compounds. Include a vehicle control (medium with solvent only).
-
Incubation: Incubate the plates at 37°C in a humidified incubator with 5% CO2 for a specified period (e.g., 72 hours).
-
Luciferase Assay: After incubation, lyse the cells and measure the luciferase activity according to the manufacturer's protocol.
-
Data Analysis: Plot the luciferase activity against the log of the compound concentration. Use a non-linear regression analysis to fit a dose-response curve and calculate the EC50 value.[14]
HCV NS5B Polymerase Inhibition Assay for IC50 Determination
This biochemical assay directly measures the ability of a compound to inhibit the enzymatic activity of the purified HCV NS5B polymerase.[15]
Objective: To determine the concentration of an inhibitor that reduces the activity of the NS5B polymerase by 50% (IC50).
Materials:
-
Purified recombinant HCV NS5B polymerase.
-
RNA template (e.g., poly(A)) and primer (e.g., oligo(U)).
-
Ribonucleotide triphosphates (rNTPs: ATP, CTP, GTP, UTP), including a radiolabeled rNTP (e.g., [α-33P]UTP).
-
Assay buffer containing MgCl2, DTT, and other necessary components.
-
Test compounds dissolved in a suitable solvent.
-
Filter plates or other methods for separating incorporated from unincorporated nucleotides.
-
Scintillation counter.
Procedure:
-
Reaction Setup: In a reaction vessel (e.g., a microcentrifuge tube or well of a 96-well plate), combine the assay buffer, RNA template/primer, and the desired concentration of the test compound.
-
Enzyme Addition: Initiate the reaction by adding the purified NS5B polymerase.
-
Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Reaction Termination: Stop the reaction by adding a solution containing EDTA.
-
Quantification of RNA Synthesis: Separate the newly synthesized radiolabeled RNA from the unincorporated radiolabeled rNTPs using a filter plate that binds the RNA.
-
Measurement: Quantify the amount of incorporated radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of enzyme inhibition against the log of the inhibitor concentration. Use a non-linear regression analysis to determine the IC50 value.[16]
Clinical Trial Protocol for HCV RNA Monitoring
Monitoring HCV RNA levels (viral load) is the primary endpoint for assessing the efficacy of antiviral therapy in clinical trials.[17][18]
Objective: To quantify the change in HCV RNA levels in patients undergoing antiviral therapy.
Procedure:
-
Baseline Measurement: Before initiating treatment, a baseline quantitative HCV RNA level is measured from a patient's blood sample.[18] This is typically done using a real-time reverse transcription polymerase chain reaction (RT-PCR) assay.[17]
-
On-Treatment Monitoring: Blood samples for HCV RNA quantification are collected at specific time points during treatment (e.g., weeks 4, 8, 12).[10] This allows for the assessment of the initial virologic response.
-
End-of-Treatment (EOT) Measurement: An HCV RNA level is measured at the completion of the treatment course.
-
Post-Treatment Follow-up for Sustained Virologic Response (SVR): This is the most critical endpoint. Blood samples are collected at 12 weeks (SVR12) and sometimes 24 weeks (SVR24) after the end of treatment. An undetectable HCV RNA level at SVR12 is considered a virologic cure.[19]
-
Assay Methodology: Quantitative RT-PCR assays for HCV RNA have a lower limit of detection (LLOD) and a lower limit of quantification (LLOQ). Results are reported in international units per milliliter (IU/mL).[17]
Mandatory Visualizations
Caption: HCV Replication Cycle and NS5B Inhibition.
Caption: Drug Discovery and Development Workflow.
References
- 1. A Protocol for Analyzing Hepatitis C Virus Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. In vitro activity and resistance profile of dasabuvir, a nonnucleoside hepatitis C virus polymerase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In Vitro Activity and Resistance Profile of Dasabuvir, a Nonnucleoside Hepatitis C Virus Polymerase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. A Randomized, Double-Blind Placebo Controlled Trial of this compound, a Polymerase Inhibitor, in Adult Dengue Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sofosbuvir susceptibility of genotype 1 to 6 HCV from DAA-naïve subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Intracellular Effects of the Hepatitis C Virus Nucleoside Polymerase Inhibitor RO5855 (Mericitabine Parent) and Ribavirin in Combination - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Understanding the effect of the HCV polymerase inhibitor mericitabine on early viral kinetics in the phase 2 JUMP-C and PROPEL studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound plus peginterferon alfa-2a (40KD)/ribavirin in a randomized trial of hepatitis C genotype 1 patients() - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Pragmatic, Randomized Controlled Trial of Oral Antivirals for the Treatment of Chronic Hepatitis C: The PRIORITIZE Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A minimal monitoring approach for the treatment of hepatitis C virus infection (ACTG A5360 [MINMON]): a phase 4, open-label, single-arm trial - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | HCV Replicon Systems: Workhorses of Drug Discovery and Resistance [frontiersin.org]
- 14. Synergistic inhibition of hepatitis C virus infection by a novel microtubule inhibitor in combination with daclatasvir - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Discovery of Novel Hepatitis C Virus NS5B Polymerase Inhibitors by Combining Random Forest, Multiple e-Pharmacophore Modeling and Docking | PLOS One [journals.plos.org]
- 16. Inhibition of Hepatitis C Virus NS5B Polymerase by S-Trityl-L-Cysteine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. sjhnhlab.testcatalog.org [sjhnhlab.testcatalog.org]
- 18. hepatitisc.uw.edu [hepatitisc.uw.edu]
- 19. hcvguidelines.org [hcvguidelines.org]
Head-to-head comparison of Balapiravir and sofosbuvir against HCV replicons
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of two nucleoside analog inhibitors of the Hepatitis C Virus (HCV) NS5B RNA-dependent RNA polymerase: Balapiravir and Sofosbuvir. While both compounds target the same viral enzyme, their clinical development and in vitro efficacy profiles exhibit notable differences. This document summarizes available experimental data, outlines common methodologies for their evaluation, and visualizes their mechanisms of action and experimental workflows.
Executive Summary
This compound (R1626) is a prodrug of the nucleoside analog 4'-azidocytidine (R1479), which showed initial promise as a potent inhibitor of HCV replication. However, its clinical development was terminated due to safety concerns, particularly hematological adverse events. Sofosbuvir (GS-7977), a prodrug of a uridine nucleotide analog, has become a cornerstone of modern HCV therapy, demonstrating a high barrier to resistance and a favorable safety profile across multiple HCV genotypes. This guide collates in vitro data for both compounds to offer a comparative perspective on their anti-HCV replicon activity.
Data Presentation: In Vitro Efficacy and Cytotoxicity
The following table summarizes the 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) of the active metabolites of this compound (R1479) and Sofosbuvir against HCV replicons. It is important to note that a direct head-to-head study under identical experimental conditions is not publicly available. The data presented is compiled from various sources and should be interpreted with this consideration.
| Compound | Active Metabolite | HCV Replicon Genotype | Cell Line | EC50 (nM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |
| This compound | R1479 (4'-azidocytidine) | Genotype 1b | Huh-7 | Data not available | >10 | Not calculable |
| Sofosbuvir | GS-461203 | Genotype 1b | Huh-7 derived | 102[1] | >36 | >353 |
| Genotype 1a | Huh-7 derived | 62[1] | >36 | >580 | ||
| Genotype 2a | Huh-7 derived | 29[1] | >36 | >1241 | ||
| Genotype 3a | Huh-7 derived | 81[1] | >36 | >444 |
Mechanism of Action
Both this compound and Sofosbuvir are prodrugs that are metabolized intracellularly to their active triphosphate forms. These active metabolites act as chain terminators when incorporated into the nascent viral RNA by the HCV NS5B polymerase, thus inhibiting viral replication.[3][4][5]
Mechanism of action for this compound and Sofosbuvir.
Experimental Protocols
The following describes a general protocol for an HCV replicon assay, a standard in vitro method to determine the antiviral efficacy of compounds like this compound and Sofosbuvir.
1. Cell Culture and Replicons:
-
Cell Line: Human hepatoma cell lines, such as Huh-7 and its derivatives (e.g., Huh-7.5), are commonly used as they are permissive to HCV replication.
-
Replicon Constructs: Subgenomic HCV replicons are used, which can autonomously replicate within the host cells but do not produce infectious virus particles. These replicons often contain a reporter gene, such as luciferase, for easy quantification of replication. Genotype 1b replicons are frequently used for initial screening.
2. Antiviral Assay (Luciferase-based):
-
Cell Seeding: Huh-7 cells harboring the HCV replicon are seeded into 96-well or 384-well plates.
-
Compound Treatment: The cells are then treated with serial dilutions of the test compounds (this compound or Sofosbuvir). A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a period of 48 to 72 hours to allow for HCV replication and for the compounds to exert their antiviral effect.
-
Luciferase Assay: After incubation, the cells are lysed, and a luciferase substrate is added. The resulting luminescence, which is proportional to the level of replicon RNA, is measured using a luminometer.
-
Data Analysis: The EC50 value is calculated as the concentration of the compound that reduces the luciferase signal by 50% compared to the vehicle control.
3. Cytotoxicity Assay:
-
Cell Seeding: Naive Huh-7 cells (not containing the replicon) are seeded in parallel with the antiviral assay.
-
Compound Treatment: Cells are treated with the same serial dilutions of the test compounds.
-
Incubation: Plates are incubated for the same duration as the antiviral assay.
-
Viability Assay: Cell viability is assessed using a method such as the MTT or CellTiter-Glo assay.
-
Data Analysis: The CC50 value is calculated as the concentration of the compound that reduces cell viability by 50% compared to the vehicle control.
HCV Replicon Assay Workflow.
Discussion and Conclusion
Based on the available data, Sofosbuvir demonstrates potent pan-genotypic activity against HCV replicons in vitro with a high selectivity index, indicating a wide therapeutic window. Its successful clinical application and favorable safety profile have established it as a key component of highly effective HCV treatment regimens.
In contrast, while this compound's active form, R1479, shows antiviral activity, the lack of specific, publicly available EC50 data against HCV replicons makes a direct potency comparison with Sofosbuvir challenging. The discontinuation of this compound's clinical development due to safety concerns ultimately precluded its use as a therapeutic agent for HCV.
For researchers in the field, the case of this compound and Sofosbuvir highlights the critical importance of both high in vitro potency and a favorable safety profile for the successful development of antiviral drugs. Future research in this area will likely continue to focus on developing direct-acting antivirals with pan-genotypic activity, a high barrier to resistance, and excellent safety profiles.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Selected replicon variants with low-level in vitro resistance to the hepatitis C virus NS5B polymerase inhibitor PSI-6130 lack cross-resistance with R1479 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Assay: Cytotoxicity against human HuH7 cells assessed as reduction in cell viability after 48 hrs by CellTiter-Glo assay (CHEMBL3879147) - ChEMBL [ebi.ac.uk]
- 5. HuH7 Cells [cytion.com]
Validating the Antiviral Activity of Balapiravir in Primary Human Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antiviral activity of balapiravir against Dengue virus (DENV) in primary human cells. The performance of this compound is compared with NITD008, another nucleoside analog inhibitor. This guide summarizes key quantitative data, details experimental methodologies, and visualizes relevant pathways and workflows to support researchers in the evaluation of antiviral compounds.
Executive Summary
This compound, a prodrug of the nucleoside analog R1479, has demonstrated in vitro activity against Dengue virus by targeting the viral RNA-dependent RNA polymerase (RdRp). However, its clinical development for Dengue was halted due to a lack of efficacy, which has been attributed to a significant loss of potency in DENV-infected primary human cells. This guide delves into the experimental data that elucidates this discrepancy and provides a framework for the validation of antiviral candidates in relevant primary human cell models.
Comparative Antiviral Activity
The antiviral efficacy of this compound's active form, R1479, and the comparator compound NITD008 has been evaluated in primary human peripheral blood mononuclear cells (PBMCs), macrophages, and dendritic cells. The following tables summarize the 50% effective concentration (EC50) and, where available, the 50% cytotoxic concentration (CC50) and the calculated Selectivity Index (SI = CC50/EC50).
Table 1: Antiviral Activity against Dengue Virus (DENV) in Primary Human Cells
| Compound | Cell Type | Treatment Condition | EC50 (µM) | Reference |
| R1479 (active form of this compound) | PBMCs | Immediate treatment (24h) | 0.103 | [1] |
| PBMCs | Immediate treatment (48h) | 0.249 | [1] | |
| PBMCs | Delayed treatment (24h post-infection) | 12.85 | [1] | |
| Macrophages | Not specified | 1.3 - 3.2 | [2] | |
| Dendritic Cells | Not specified | 5.2 - 6.0 | [2] | |
| NITD008 | PBMCs | Immediate treatment (24h) | 0.179 | [1] |
| PBMCs | Immediate treatment (48h) | 0.275 | [1] | |
| PBMCs | Delayed treatment (24h post-infection) | 1.288 | [1] |
Table 2: Cytotoxicity and Selectivity Index in Primary Human PBMCs
| Compound | CC50 (µM) | EC50 (µM) (Immediate, 48h) | Selectivity Index (SI) | Reference |
| R1479 (active form of this compound) | Not explicitly reported | 0.249 | Not calculable | |
| NITD008 | >50 | 0.275 | >181 | [3] |
Note: A higher Selectivity Index indicates a more favorable therapeutic window.
Mechanism of Action and Pathway
This compound is a prodrug that is metabolized to its active triphosphate form, R1479-TP, which acts as a chain terminator for the viral RNA-dependent RNA polymerase, thus inhibiting viral replication.
Caption: Metabolic activation of this compound.
Experimental Workflows
Antiviral Activity Assay
Caption: Workflow for EC50 determination.
Cytotoxicity Assay
Caption: Workflow for CC50 determination.
The Challenge of In Vitro to In Vivo Translation
A critical finding in the evaluation of this compound is the dramatic decrease in its antiviral potency in primary human PBMCs that have been pre-infected with DENV.[1][4] This is attributed to the induction of cytokines by the virus, which in turn inhibits the cellular kinases responsible for converting R1479 into its active triphosphate form.[1] This phenomenon highlights the importance of using clinically relevant experimental conditions, such as delayed treatment of infected primary cells, to better predict in vivo efficacy.
Caption: DENV-induced cytokine inhibition of this compound activation.
Experimental Protocols
Isolation and Culture of Primary Human PBMCs
-
Blood Collection: Collect whole blood from healthy donors in tubes containing an anticoagulant (e.g., sodium heparin).
-
Dilution: Dilute the blood 1:1 with sterile phosphate-buffered saline (PBS) at room temperature.
-
Density Gradient Centrifugation: Carefully layer the diluted blood over a density gradient medium (e.g., Ficoll-Paque) in a conical tube. Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.
-
PBMC Collection: Aspirate the buffy coat layer containing the PBMCs and transfer to a new tube.
-
Washing: Wash the PBMCs twice with PBS by centrifuging at 300 x g for 10 minutes.
-
Cell Counting and Viability: Resuspend the cell pellet in a suitable culture medium (e.g., RPMI-1640 supplemented with 10% fetal bovine serum). Determine cell concentration and viability using a hemocytometer and trypan blue exclusion.
-
Culturing: Plate the cells at the desired density for subsequent experiments.
Antiviral Activity Assay (EC50 Determination)
-
Cell Plating: Seed isolated primary human cells (e.g., PBMCs) in 96-well plates at an appropriate density.
-
Virus Infection: Infect the cells with DENV at a predetermined multiplicity of infection (MOI). For delayed treatment assays, incubate the infected cells for a specified period (e.g., 24 hours) before adding the compound.
-
Compound Treatment: Add serial dilutions of the antiviral compounds (e.g., R1479, NITD008) to the infected cells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 24 to 48 hours.
-
Quantification of Viral Load:
-
qRT-PCR: Extract viral RNA from the cell culture supernatant and perform quantitative reverse transcription PCR to determine the number of viral genome copies.
-
Plaque Assay: Perform serial dilutions of the supernatant and infect a monolayer of susceptible cells (e.g., Vero cells). After an incubation period, stain the cells to visualize and count viral plaques.
-
-
Data Analysis: Calculate the percentage of viral inhibition for each compound concentration relative to the vehicle control. Determine the EC50 value by fitting the data to a dose-response curve using non-linear regression analysis.
Cytotoxicity Assay (CC50 Determination)
-
Cell Plating: Seed isolated primary human cells in 96-well plates at the same density used for the antiviral assay.
-
Compound Treatment: Add serial dilutions of the antiviral compounds to the uninfected cells. Include a vehicle control and a positive control for cytotoxicity.
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for a period equivalent to or longer than the antiviral assay (e.g., 48-72 hours).
-
Cell Viability Measurement: Use a commercial cell viability assay, such as one based on the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or the quantification of ATP (e.g., CellTiter-Glo®).
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the vehicle control. Determine the CC50 value by fitting the data to a dose-response curve.
Conclusion
The case of this compound underscores the necessity of utilizing appropriate and clinically relevant cell models for the preclinical evaluation of antiviral drug candidates. While initial screenings in cell lines can be useful, validation in primary human cells, particularly under conditions that mimic the in vivo environment (such as delayed treatment of infected cells), is crucial for predicting clinical success. The comparative data presented here for this compound and NITD008 demonstrates that while both show initial promise, the context of viral infection within the primary target cells can dramatically alter their therapeutic potential. Researchers are encouraged to adopt these detailed protocols to generate robust and translatable data for the development of effective antiviral therapies.
References
- 1. Activation of Peripheral Blood Mononuclear Cells by Dengue Virus Infection Depotentiates this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Randomized, Double-Blind Placebo Controlled Trial of this compound, a Polymerase Inhibitor, in Adult Dengue Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An adenosine nucleoside inhibitor of dengue virus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activation of peripheral blood mononuclear cells by dengue virus infection depotentiates this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Balapiravir and NITD008 Against Dengue Virus
A Head-to-Head Look at Two Nucleoside Analogs in the Fight Against Dengue
Dengue fever, a mosquito-borne viral infection, remains a significant global health threat with no specific antiviral treatment currently available. The quest for effective therapeutics has led to the investigation of numerous compounds, including the nucleoside analogs Balapiravir and NITD008. Both drugs target the viral RNA-dependent RNA polymerase (RdRp), a crucial enzyme for dengue virus (DENV) replication. However, their journey through preclinical and clinical development has yielded divergent outcomes. This guide provides a detailed comparative analysis of this compound and NITD008, presenting key experimental data, methodologies, and mechanistic insights to inform the research and drug development community.
At a Glance: Performance Comparison
| Parameter | This compound (R1479) | NITD008 |
| Mechanism of Action | Prodrug of R1479, a cytidine nucleoside analog that inhibits DENV RNA-dependent RNA polymerase. | Adenosine nucleoside analog that acts as a chain terminator of viral RNA synthesis by inhibiting DENV RNA-dependent RNA polymerase.[1][2] |
| In Vitro Efficacy (EC50) | 1.9–11 µM (DENV in Huh-7 cells)[3] 1.3–3.2 µM (DENV-1, -2, -4 in primary human macrophages)[3] 5.2–6.0 µM (DENV-1, -2, -4 in primary human dendritic cells)[3] | 0.64 µM (DENV-2 in Vero cells)[1][4][5] 0.1–0.6 µM (DENV reference strains in Huh-7 cells)[3] 1.8 x 10⁻⁵ M (DENV-1), 4.2 x 10⁻⁶ M (DENV-2), 4.6 x 10⁻⁶ M (DENV-3), 1.5 x 10⁻⁵ M (DENV-4) in yield reduction assays[6] |
| Cytotoxicity (CC50) | Not explicitly reported in the provided search results. | >50 µM (Vero, HEK 293, Huh-7, HepG2, A549, BHK-21 cells, and human PBMCs)[1][4] 15.7 µM (RAW264.7 cells)[7] >120 µM (CRFK cells)[7] |
| In Vivo Efficacy | No measurable effect on viremia kinetics or fever clearance time in a clinical trial with adult dengue patients.[3][8][9] | Showed significant reduction in viremia and mortality in AG129 mouse models infected with all four DENV serotypes.[1][4][6] |
| Clinical Development Status | Clinical development for dengue was halted due to a lack of efficacy in a phase 1b/2a clinical trial.[3][8][10] | Preclinical development was halted due to toxicity observed in animal models during prolonged treatment.[7][11] |
Mechanism of Action: Targeting the Viral Replication Engine
Both this compound and NITD008 are nucleoside analogs designed to interfere with the dengue virus's ability to replicate its RNA genome. They achieve this by targeting the viral RNA-dependent RNA polymerase (RdRp), a key enzyme in the virus's replication complex.
This compound is a prodrug of R1479, a 4'-azidocytidine analog.[10] After oral administration, this compound is converted into its active form, R1479 triphosphate, within the host cell. This active metabolite then competes with the natural cytidine triphosphate for incorporation into the growing viral RNA chain by the DENV RdRp. The incorporation of R1479 triphosphate leads to the termination of RNA synthesis, thus inhibiting viral replication.
NITD008 , an adenosine analog, also functions as a chain terminator.[1][2] It is converted to its triphosphate form inside the cell and is subsequently incorporated into the nascent viral RNA strand by the RdRp. The modification at the 2' position of the ribose sugar in NITD008 prevents the formation of the next phosphodiester bond, effectively halting further elongation of the RNA chain.[1]
Caption: Mechanism of Action for this compound and NITD008.
Experimental Protocols
In Vitro Efficacy and Cytotoxicity Assays
Viral Yield Reduction Assay: This assay is used to determine the half-maximal effective concentration (EC50) of the antiviral compounds.
-
Cell Seeding: Host cells (e.g., Huh-7, Vero, or primary human cells) are seeded in multi-well plates and allowed to adhere overnight.[1]
-
Virus Infection: Cells are infected with a specific serotype of dengue virus at a defined multiplicity of infection (MOI).
-
Compound Treatment: Immediately following infection, the cells are treated with serial dilutions of the test compound (this compound or NITD008).
-
Incubation: The plates are incubated for a period that allows for viral replication (typically 48-72 hours).
-
Supernatant Collection and Titration: The culture supernatant is collected, and the amount of infectious virus is quantified using a plaque assay or a 50% tissue culture infectious dose (TCID50) assay on a susceptible cell line (e.g., Vero cells).[12]
-
Data Analysis: The viral titers are plotted against the compound concentrations, and the EC50 value is calculated as the concentration at which a 50% reduction in viral titer is observed compared to the untreated control.
Cytotoxicity Assay (MTT or CellTiter-Blue): This assay determines the half-maximal cytotoxic concentration (CC50) of the compounds.
-
Cell Seeding: Cells are seeded in 96-well plates.
-
Compound Treatment: Cells are treated with serial dilutions of the test compound.
-
Incubation: The plates are incubated for the same duration as the efficacy assay.
-
Viability Assessment: A cell viability reagent (e.g., MTT or CellTiter-Blue) is added to the wells.[1][7] The absorbance or fluorescence is measured, which correlates with the number of viable cells.
-
Data Analysis: Cell viability is plotted against the compound concentrations to determine the CC50 value, the concentration that causes a 50% reduction in cell viability.
Caption: General workflow for in vitro antiviral and cytotoxicity assays.
In Vivo Efficacy Studies in AG129 Mouse Model
The AG129 mouse model, which lacks receptors for both type I (IFN-α/β) and type II (IFN-γ) interferons, is highly susceptible to DENV infection and is a commonly used model for preclinical evaluation of antiviral candidates.[4][6][13]
-
Virus Inoculation: Mice are infected with a specific DENV serotype, typically via intravenous or intraperitoneal injection.[4][6]
-
Compound Administration: Treatment with the antiviral compound (e.g., NITD008) or a vehicle control is initiated, often on the day of infection and continued for a specified duration (e.g., twice daily for 3-5 days).[4][6]
-
Monitoring: Animals are monitored daily for clinical signs of disease, such as weight loss, ruffled fur, and mortality.
-
Viremia Measurement: Blood samples are collected at specific time points post-infection (e.g., days 2 and 3) to quantify the viral load in the serum using quantitative reverse transcription PCR (qRT-PCR).[6]
-
Endpoint Analysis: The primary endpoints are typically survival rates and the reduction in peak viremia levels compared to the vehicle-treated group.
Discussion and Conclusion
The comparative analysis of this compound and NITD008 reveals a tale of two structurally related compounds with markedly different outcomes in their development as anti-dengue therapeutics. While both demonstrated in vitro activity against the dengue virus, their in vivo performance and safety profiles diverged significantly.
NITD008 exhibited potent, broad-spectrum activity against all four dengue serotypes in vitro and, importantly, demonstrated significant efficacy in reducing viremia and mortality in animal models.[1][6] This strong preclinical data positioned it as a promising candidate. However, the emergence of toxicity in longer-term animal studies ultimately led to the discontinuation of its development.[7][11]
In contrast, this compound, despite showing moderate in vitro potency, failed to translate this into a clinical benefit.[3] A well-conducted clinical trial in adult dengue patients showed that this compound was well-tolerated but did not impact viral kinetics or clinical outcomes.[3][8][9] This lack of efficacy in humans, despite achieving plasma concentrations of its active form (R1479) that were inhibitory in vitro, highlights the complexities of translating preclinical findings to clinical success.[3]
The divergent paths of this compound and NITD008 underscore critical considerations for the development of anti-dengue drugs. While potent in vitro and in vivo efficacy are essential prerequisites, a favorable safety profile is equally crucial. The experience with these two compounds provides valuable lessons for the field, emphasizing the need for robust preclinical toxicity screening and a deeper understanding of the factors that govern clinical efficacy. Future efforts in the development of nucleoside analogs and other direct-acting antivirals against dengue will undoubtedly build upon the insights gained from the comprehensive studies of this compound and NITD008.
References
- 1. An adenosine nucleoside inhibitor of dengue virus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Randomized, Double-Blind Placebo Controlled Trial of this compound, a Polymerase Inhibitor, in Adult Dengue Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Spectrum of activity testing for therapeutics against all four dengue virus serotypes in AG129 mouse models: Proof-of-concept studies with the adenosine nucleoside inhibitor NITD-008 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. A randomized, double-blind placebo controlled trial of this compound, a polymerase inhibitor, in adult dengue patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [PDF] A Randomized, Double-Blind Placebo Controlled Trial of this compound, a Polymerase Inhibitor, in Adult Dengue Patients | Semantic Scholar [semanticscholar.org]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. Pharmacy and Drug Development | Medires Publishing [mediresonline.org]
- 12. In vitro antiviral activity of adenosine analog NITD008 against tick-borne flaviviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Spectrum of activity testing for therapeutics against all four dengue virus serotypes in AG129 mouse models: Proof-of-concept studies with the adenosine nucleoside inhibitor NITD-008 - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking Balapiravir's Safety Profile Against Other Experimental Dengue Antivirals
A Comparative Guide for Researchers and Drug Development Professionals
The pursuit of a safe and effective antiviral therapeutic for dengue fever remains a critical global health priority. This guide provides a comparative analysis of the safety profile of Balapiravir, a notable early contender, against other experimental dengue antivirals that have undergone clinical evaluation. This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of available clinical trial data, an overview of experimental methodologies, and a visualization of the mechanistic pathways of these agents.
Comparative Safety Profile of Experimental Dengue Antivirals
The following table summarizes the key safety and tolerability findings from clinical trials of this compound and other selected experimental dengue antivirals. It is important to note that direct head-to-head comparison is challenging due to variations in clinical trial design, patient populations, and dosing regimens.
| Antiviral Agent | Mechanism of Action | Phase of Clinical Trial | Dosage Regimens Studied | Key Safety and Tolerability Findings | Most Common Adverse Events Reported | Serious Adverse Events (SAEs) |
| This compound | RNA-dependent RNA polymerase (RdRp) inhibitor (Nucleoside analog prodrug) | Phase 2 (Dengue) | 1500 mg and 3000 mg orally for 5 days | Generally well-tolerated in a 5-day dengue trial with an adverse event profile similar to placebo.[1][2][3][4] Development for Hepatitis C was halted due to hematologic changes (neutropenia) in long-term combination therapy. Higher doses in dengue studies were associated with lymphopenia.[3] | Similar to placebo in the dengue trial; specific adverse events not detailed as significantly different from the control group.[1][5] | In the dengue trial, 4 SAEs were reported: 2 in the placebo arm, 1 in the 1500 mg arm, and 1 in the 3000 mg arm. These were typical of dengue and not considered dose-related.[5] |
| JNJ-1802 (Mosnodenvir) | NS3-NS4B protein-protein interaction inhibitor | Phase 2 | Single doses (50-1200 mg) and multiple once-daily doses (50-560 mg) | Generally safe and well-tolerated in Phase 1 and 2a studies in healthy volunteers.[6][7][8] The Phase 2 field study was discontinued for strategic reasons, with no safety issues identified.[9] | Diarrhea and rash (drug eruption) were reported in the multiple-dose part of the Phase 1 study.[6] | One Grade 3 event of depression was reported but not considered drug-related. No other serious adverse events were reported.[7][10] |
| AT-752 | NS5 polymerase inhibitor (Guanosine nucleotide prodrug) | Phase 2 | Single doses up to 1500 mg and multiple doses up to 750 mg three times daily | Well-tolerated in Phase 1 and 2 studies.[11][12][13][14] | Most adverse events were mild to moderate. Sporadic cases of mild-to-moderate vomiting occurred at higher doses in the Phase 1 trial.[15] | Grade 3 or 4 adverse events occurred at similar rates in both the AT-752 and placebo groups in the Phase 2 study. No serious adverse events were reported in the Phase 1 study.[15] |
| Celgosivir | α-glucosidase I inhibitor | Phase 1b | 400 mg loading dose followed by 200 mg every 12 hours for 9 doses | Generally safe and well-tolerated with similar incidences of adverse events between the celgosivir and placebo groups.[16][17][18][19] | Specific adverse events were not reported to be significantly different from the placebo group.[16][17] | No significant difference in the incidence of serious adverse events compared to placebo was reported.[16] |
Experimental Protocols
While specific, detailed protocols for each clinical trial are proprietary, the methodologies employed for safety and toxicity assessment of these antiviral agents generally adhere to established international guidelines.
Preclinical Toxicology Studies
Before human trials, investigational new drugs undergo rigorous preclinical safety evaluation as outlined by guidelines from the Organisation for Economic Co-operation and Development (OECD) and the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). These studies are designed to identify potential toxicities and to determine a safe starting dose for clinical trials.[1][20][21][22][23][24][25]
Key components of preclinical safety assessment include:
-
In Vitro Cytotoxicity Assays: These assays are conducted to determine the concentration of the drug that is toxic to host cells. This is crucial for establishing a therapeutic index, which is a measure of a drug's safety.[26]
-
Acute Oral Toxicity Studies: Typically conducted in two rodent species, these studies aim to determine the potential adverse effects of a single high dose of the drug. OECD Test Guideline 423 (Acute Toxic Class Method) is a commonly used protocol.[1][20][27]
-
Repeated-Dose Toxicity Studies: These studies involve administering the drug to animals for a longer duration (e.g., 28 or 90 days) to evaluate potential cumulative toxicity.
-
Safety Pharmacology Studies: These investigate the potential effects of the drug on vital functions, such as the cardiovascular, respiratory, and central nervous systems.
-
Toxicokinetics: These studies, guided by principles such as ICH S3A, assess the absorption, distribution, metabolism, and excretion (ADME) of the drug at toxic doses to understand systemic exposure in relation to toxicity findings.[22][28][29][30][31]
Clinical Trial Safety Monitoring
In human clinical trials, the safety of participants is paramount. The protocols for these trials include comprehensive safety monitoring plans.
Standard safety assessments in clinical trials include:
-
Adverse Event (AE) Monitoring and Reporting: All adverse events experienced by participants are recorded, graded for severity, and assessed for their potential relationship to the study drug.
-
Laboratory Safety Tests: Regular blood and urine tests are conducted to monitor for any changes in hematology, clinical chemistry (including liver and kidney function), and other relevant biomarkers.
-
Vital Signs and Physical Examinations: Regular monitoring of vital signs (blood pressure, heart rate, temperature) and physical examinations are performed.
-
Electrocardiograms (ECGs): ECGs are used to monitor for any potential effects on cardiac function.
The following diagram illustrates a generalized workflow for the preclinical safety assessment of an experimental antiviral drug.
Signaling Pathways and Mechanisms of Action
The safety profile of an antiviral is intrinsically linked to its mechanism of action. Understanding these pathways is crucial for predicting and interpreting potential off-target effects and toxicities.
This compound: RNA-dependent RNA Polymerase (RdRp) Inhibition
This compound is a prodrug that is converted intracellularly to its active triphosphate form. This active metabolite acts as a nucleoside analog, competing with natural nucleotides for incorporation into the nascent viral RNA strand by the dengue virus RdRp (NS5 protein). This incorporation leads to chain termination and inhibition of viral replication.
JNJ-1802: NS3-NS4B Interaction Inhibition
JNJ-1802 represents a novel class of dengue antivirals that targets the interaction between two viral non-structural proteins, NS3 and NS4B. This interaction is essential for the formation of the viral replication complex. By disrupting this interaction, JNJ-1802 prevents the assembly of the machinery required for viral RNA synthesis.[32][33][34][35][36]
AT-752: NS5 Polymerase Inhibition
Similar to this compound, AT-752 is a guanosine nucleotide prodrug that targets the dengue virus NS5 polymerase. After intracellular conversion to its active triphosphate form, it acts as a chain terminator during viral RNA synthesis.[37][38][39][40]
Celgosivir: α-Glucosidase I Inhibition
Celgosivir is a host-targeting antiviral. It inhibits the host enzyme α-glucosidase I, which is located in the endoplasmic reticulum. This enzyme is crucial for the proper folding of viral glycoproteins, such as the dengue virus E protein. By inhibiting this enzyme, Celgosivir disrupts the maturation of viral proteins, leading to the production of non-infectious viral particles.[41][42][43][44]
Conclusion
The development of a safe and effective antiviral for dengue is a complex undertaking. While this compound showed a favorable safety profile in a short-term dengue trial, its development was ultimately halted due to a lack of efficacy and safety signals in other contexts. Newer experimental antivirals such as JNJ-1802 and AT-752 have demonstrated promising safety profiles in early-stage clinical trials, with distinct mechanisms of action that may offer advantages. Host-targeting agents like Celgosivir also present a viable strategy, although clinical efficacy remains a hurdle.
This comparative guide highlights the importance of a favorable safety profile as a primary determinant for the advancement of any new dengue antiviral. Continued research and well-designed clinical trials are essential to identify a therapeutic agent that can safely and effectively combat this significant global health threat. The data and visualizations provided herein are intended to serve as a valuable resource for the scientific community engaged in this critical endeavor.
References
- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 2. portlandpress.com [portlandpress.com]
- 3. A randomized, double-blind placebo controlled trial of this compound, a polymerase inhibitor, in adult dengue patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A Randomized, Double-Blind Placebo Controlled Trial of this compound, a Polymerase Inhibitor, in Adult Dengue Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Safety, Tolerability, and Pharmacokinetics of JNJ-1802, a Pan-serotype Dengue Direct Antiviral Small Molecule, in a Phase 1, Double-Blind, Randomized, Dose-Escalation Study in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. vax-before-travel.com [vax-before-travel.com]
- 9. Johnson & Johnson Pulls Plug on Dengue Drug [medscape.com]
- 10. Safety, Tolerability, and Pharmacokinetics of JNJ-1802, a Pan-serotype Dengue Direct Antiviral Small Molecule, in a Phase 1, Double-Blind, Randomized, Dose-Escalation Study in Healthy Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medrxiv.org [medrxiv.org]
- 12. ir.ateapharma.com [ir.ateapharma.com]
- 13. Atea Pharmaceuticals Presents Favorable AT-752 Phase 1 Data for Treatment of Dengue Fever at American Society of Tropical Medicine & Hygiene 2022 Annual Meeting | Nasdaq [nasdaq.com]
- 14. Atea Pharmaceuticals Presents Favorable AT-752 Phase 1 Data for Treatment of Dengue Fever at American Society of Tropical Medicine & Hygiene 2022 Annual Meeting | Atea Pharmaceuticals, Inc. [ir.ateapharma.com]
- 15. First-in-human trial evaluating safety and pharmacokinetics of AT-752, a novel nucleotide prodrug with pan-serotype activity against dengue virus - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Efficacy and safety of celgosivir in patients with dengue fever (CELADEN): a phase 1b, randomised, double-blind, placebo-controlled, proof-of-concept trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Efficacy and safety of celgosivir in patients with dengue fever (CELADEN): a phase 1b, randomised, double-blind, placebo-controlled, proof-of-concept trial. | Semantic Scholar [semanticscholar.org]
- 19. researchgate.net [researchgate.net]
- 20. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]
- 21. researchgate.net [researchgate.net]
- 22. database.ich.org [database.ich.org]
- 23. academic.oup.com [academic.oup.com]
- 24. Preclinical development of antiviral drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Antiviral drug discovery - Part 2: From candidates to investigational drugs - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
- 26. rhoworld.com [rhoworld.com]
- 27. m.youtube.com [m.youtube.com]
- 28. ICH S3A Toxicokinetics: the assessment of systemic exposure in toxicity studies - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 29. ICH Official web site : ICH [ich.org]
- 30. fda.gov [fda.gov]
- 31. Federal Register :: S3A Guidance: Note for Guidance on Toxicokinetics: The Assessment of Systemic Exposure in Toxicity Studies: Focus on Microsampling-Questions and Answers; International Council for Harmonisation; Guidance for Industry; Availability [federalregister.gov]
- 32. Modelling the impact of JNJ-1802, a first-in-class dengue inhibitor blocking the NS3-NS4B interaction, on in-vitro DENV-2 dynamics | PLOS Computational Biology [journals.plos.org]
- 33. Modelling the impact of JNJ-1802, a first-in-class dengue inhibitor blocking the NS3-NS4B interaction, on in-vitro DENV-2 dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 34. Blocking NS3–NS4B interaction inhibits dengue virus in non-human primates - PMC [pmc.ncbi.nlm.nih.gov]
- 35. researchgate.net [researchgate.net]
- 36. [PDF] A pan-serotype dengue virus inhibitor targeting the NS3–NS4B interaction | Semantic Scholar [semanticscholar.org]
- 37. AT-752 targets multiple sites and activities on the Dengue virus replication enzyme NS5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 38. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 39. researchgate.net [researchgate.net]
- 40. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 41. taylorandfrancis.com [taylorandfrancis.com]
- 42. researchgate.net [researchgate.net]
- 43. Alpha-glucosidase inhibitors reduce dengue virus production by affecting the initial steps of virion morphogenesis in the endoplasmic reticulum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 44. Celgosivir, an alpha-glucosidase I inhibitor for the potential treatment of HCV infection - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation of Balapiravir's mechanism of action using drug-resistant mutants
Balapiravir, an investigational nucleoside analog inhibitor of the hepatitis C virus (HCV) and Dengue virus (DENV) RNA-dependent RNA polymerase, demonstrated a high barrier to the development of drug resistance in clinical trials. This attribute, while promising, was overshadowed by safety concerns and a lack of efficacy in Dengue fever, leading to the discontinuation of its development.[1][2] This guide provides a comparative analysis of this compound's mechanism of action and its resistance profile relative to other antiviral agents, supported by established experimental methodologies for evaluating antiviral resistance.
This compound is a prodrug of 4'-azidocytidine (R1479), which, after intracellular phosphorylation to its triphosphate form, acts as a chain terminator during viral RNA synthesis.[1][3] It targets the highly conserved active site of the viral RNA-dependent RNA polymerase (NS5B in HCV), an enzyme essential for viral replication.[1][3] This mechanism of action is common to other nucleoside inhibitors (NIs) and is a key reason for their typically high barrier to resistance. Mutations in the active site that would confer resistance are often detrimental to the polymerase's natural function, resulting in reduced viral fitness.
In clinical trials involving HCV patients, no drug-resistant strains emerged during a 14-day monotherapy study.[1] Similarly, in a trial with Dengue patients, there were no significant differences in the mutation rates in viral genomes between patients who received this compound and those who received a placebo.[4]
Comparison with Alternative Antivirals
To understand the significance of this compound's high resistance barrier, it is useful to compare it with other direct-acting antivirals (DAAs) for HCV, for which extensive resistance data are available.
| Drug Class | Drug Example | Mechanism of Action | Key Resistance Mutations | Fold-Change in EC50 (Resistance Level) |
| Nucleoside Inhibitor (NI) | This compound (R1479) | NS5B Polymerase Chain Terminator | None identified in clinical trials | N/A |
| Nucleoside Inhibitor (NI) | Sofosbuvir | NS5B Polymerase Chain Terminator | S282T, L159F, L320F, V321A | S282T: 2-18 fold |
| Non-Nucleoside Inhibitor (NNI) | Dasabuvir | Allosteric inhibition of NS5B Polymerase | C316Y, M414T, Y448H, S556G | >100 fold for single mutations |
| NS3/4A Protease Inhibitor | Glecaprevir | Inhibits viral polyprotein processing | A156V, D168A/V | 2-30 fold |
| NS5A Inhibitor | Velpatasvir | Inhibits viral replication complex formation and virion assembly | Y93H/N, L31M/V | >1000 fold |
Data for comparator drugs are compiled from multiple sources and represent typical values.
Experimental Protocols
The validation of an antiviral's mechanism of action and resistance profile relies on standardized in vitro experimental protocols.
Protocol 1: Generation of Drug-Resistant Mutants
This protocol describes a common method for selecting drug-resistant viral mutants in a cell culture system, such as the HCV replicon system.
-
Cell Culture: Huh-7 cells harboring HCV replicons are cultured in the presence of G418 to maintain the replicon.
-
Drug Selection: The replicon-containing cells are then cultured with a fixed concentration of the antiviral drug (e.g., this compound's active form, R1479). The concentration is typically 5-10 times the EC50 value.
-
Passaging: The cells are passaged every 3-5 days. If significant cell death occurs, the drug concentration may be lowered.
-
Colony Formation: Resistant cells will eventually grow into colonies. These colonies are isolated and expanded.
-
Phenotypic Analysis: The resistance of the selected replicon mutants is confirmed by determining the EC50 of the antiviral drug and comparing it to the wild-type replicon.
-
Genotypic Analysis: The target region of the viral genome (e.g., the NS5B gene for this compound) is sequenced to identify mutations responsible for the resistance phenotype.
Protocol 2: Phenotypic Analysis of Resistant Mutants
-
EC50 Determination: The half-maximal effective concentration (EC50) is determined by treating cells infected with either wild-type or mutant virus with a serial dilution of the antiviral drug.
-
Quantification of Viral Replication: After a set incubation period (e.g., 72 hours), the level of viral replication is quantified. This can be done using various methods, such as RT-qPCR to measure viral RNA levels or an enzyme-linked immunosorbent assay (ELISA) to measure viral protein levels.
-
Data Analysis: The data are plotted as the percentage of inhibition versus the drug concentration, and the EC50 value is calculated using a dose-response curve fitting model. The fold-change in resistance is calculated by dividing the EC50 for the mutant virus by the EC50 for the wild-type virus.
Visualizing Mechanisms and Workflows
To better illustrate the concepts discussed, the following diagrams are provided.
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for selecting drug-resistant mutants.
Caption: Comparison of antiviral targets for HCV.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Inhibitors of the Hepatitis C Virus Polymerase; Mode of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hepatitis C virus resistance to new specifically-targeted antiviral therapy: A public health perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
In Vitro Promise vs. In Vivo Reality: A Comparative Analysis of Balapiravir's Antiviral Effect
A deep dive into the discordant outcomes of Balapiravir's efficacy against Dengue virus, from cell cultures to clinical trials.
This guide provides a comprehensive comparison of the in vitro and in vivo antiviral effects of this compound, a prodrug of the nucleoside analogue R1479. Initially developed for Hepatitis C, its shared mechanism of targeting the RNA-dependent RNA polymerase (RdRp) prompted investigation into its efficacy against the Dengue virus (DENV). While demonstrating potent antiviral activity in laboratory settings, clinical trials in dengue patients failed to replicate these results. This analysis, tailored for researchers, scientists, and drug development professionals, explores the experimental data, methodologies, and potential reasons for this critical translational failure.
Quantitative Data Summary
The following tables summarize the key quantitative data from in vitro and in vivo studies of this compound and its active metabolite, R1479.
Table 1: In Vitro Efficacy of R1479 against Dengue Virus
| Cell Type | Virus Serotype(s) | Efficacy Metric | Value (µM) | Reference(s) |
| Huh-7 (Human Hepatoma) | DENV reference strains & clinical isolates | EC50 | 1.9 - 11 | [1][2] |
| Primary Human Macrophages | DENV-1, DENV-2, DENV-4 | EC50 | 1.3 - 3.2 | [1] |
| Primary Human Dendritic Cells | DENV-1, DENV-2, DENV-4 | EC50 | 5.2 - 6.0 | [1] |
| Peripheral Blood Mononuclear Cells (PBMCs) | Not specified | EC50 | 0.10 - 0.25 | [2] |
Table 2: In Vivo Pharmacokinetics and Efficacy of this compound in Dengue Patients
| Parameter | 1500 mg this compound Dose | 3000 mg this compound Dose | Placebo | Reference(s) |
| Pharmacokinetics | ||||
| R1479 Plasma Cmax (Day 1) | >6 µM in most patients | >6 µM in 95% of patients | N/A | [1] |
| R1479 Plasma C12h (Day 1) | 2.7 - 4.9 µM | 2.1 - 15.7 µM | N/A | [1] |
| Virological Efficacy | ||||
| Change in Viremia Kinetics | No measurable effect | No measurable effect | N/A | [1][3][4] |
| Change in NS1 Antigenemia Kinetics | No measurable effect | No measurable effect | N/A | [1][3][4] |
| Clinical Efficacy | ||||
| Fever Clearance Time | No reduction | No reduction | N/A | [1][3][4] |
Experimental Protocols
A detailed understanding of the methodologies employed in both in vitro and in vivo studies is crucial for interpreting the divergent results.
In Vitro Antiviral Assays
The in vitro potency of R1479, the active form of this compound, was determined against various DENV strains and clinical isolates in different cell cultures.[1][2]
-
Cell Culture: Human hepatoma (Huh-7) cells, primary human macrophages, dendritic cells, and peripheral blood mononuclear cells (PBMCs) were used as host cells for DENV replication.[1][2]
-
Virus Infection: Cells were infected with different serotypes of DENV (DENV-1, -2, and -4 were explicitly mentioned).[1]
-
Drug Treatment: Following infection, the cells were treated with varying concentrations of R1479.
-
Efficacy Measurement: The antiviral efficacy was quantified by measuring the reduction in viral replication. The half-maximal effective concentration (EC50), which is the concentration of the drug that inhibits 50% of viral replication, was determined.
In Vivo Clinical Trial
A randomized, double-blind, placebo-controlled trial was conducted to evaluate the safety, tolerability, and antiviral efficacy of this compound in adult male patients with dengue.[1][3][4]
-
Patient Population: The study enrolled adult male patients who had been experiencing fever for less than 48 hours and were confirmed to have dengue.[1][3][4]
-
Treatment Regimen: Patients were randomly assigned to one of three groups:
-
This compound 1500 mg orally, twice daily for 5 days.
-
This compound 3000 mg orally, twice daily for 5 days.
-
Placebo orally, twice daily for 5 days.
-
-
Pharmacokinetic Analysis: Plasma concentrations of the active metabolite R1479 were measured at various time points to determine the maximum concentration (Cmax) and the concentration at 12 hours post-dose (C12h).[1]
-
Efficacy Endpoints: The primary virological endpoints were the time to clearance of viremia and NS1 antigenemia. Clinical efficacy was assessed by measuring the time to fever clearance.[1][3][4]
Mechanism of Action and Experimental Workflow
The following diagrams illustrate the proposed mechanism of action of this compound and the general workflow of the in vitro and in vivo studies.
Caption: Mechanism of action of this compound.
References
- 1. A Randomized, Double-Blind Placebo Controlled Trial of this compound, a Polymerase Inhibitor, in Adult Dengue Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacy and Drug Development | Medires Publishing [mediresonline.org]
- 3. academic.oup.com [academic.oup.com]
- 4. A randomized, double-blind placebo controlled trial of this compound, a polymerase inhibitor, in adult dengue patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
